Methyl 3-bromo-5-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
| Record name | Methyl 3-bromo-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-bromo-5-hydroxybenzoate CAS number 192810-12-1 properties
An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate
Abstract
This compound (CAS No. 192810-12-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methyl ester, a bromine atom, and a phenolic hydroxyl group, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and its applications as a key building block in modern drug discovery programs. Safety and handling protocols are also provided for researchers and chemical professionals.
Core Physicochemical & Spectroscopic Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1] Its structural attributes and physical properties are summarized in the table below. The meta-substituted bromine and hydroxyl groups create a unique electronic environment, influencing the reactivity of the aromatic ring and the acidity of the phenol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [2][3][4][5][6] |
| Molecular Formula | C₈H₇BrO₃ | [2][4][5][7] |
| Molecular Weight | 231.04 g/mol | [2][4][5] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 124-135 °C | [1][4][8][9] |
| Boiling Point (Predicted) | 331.3 ± 22.0 °C at 760 mmHg | [4][9] |
| Density (Predicted) | 1.628 g/cm³ | [3] |
| pKa (Predicted) | 8.19 ± 0.10 | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, Methanol | [1][6] |
| LogP (Predicted) | 1.94 - 2.5 | [3][9][10] |
| SMILES | COC(=O)C1=CC(=CC(=C1)Br)O | [5][10] |
| InChI Key | KRTBWIIGEJIUSA-UHFFFAOYSA-N | [7][11] |
Spectroscopic Data
-
Mass Spectrometry: Analysis of a sample synthesized via the protocol described below showed an LCMS-ESI (m/z) peak at 232.9 [M+H]⁺, which corresponds to the calculated molecular weight of 231.04.[2]
Researchers should perform their own full characterization (NMR, IR, MS) upon synthesis or acquisition to confirm identity and purity.
Synthesis Protocol: Fischer-Speier Esterification
The most common and straightforward synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid. The following protocol is adapted from established methods.[2]
Materials and Reagents
-
3-Bromo-5-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH) (approx. 5 mL per gram of acid)
-
Acetyl Chloride (AcCl) (1.4 eq)
-
Ethyl Acetate (EA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Step-by-Step Experimental Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-hydroxybenzoic acid (e.g., 2.0 g, 9.2 mmol).
-
Dissolution: Add anhydrous methanol (10 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Inert Atmosphere: Purge the flask with nitrogen gas.
-
Acid Catalyst Addition: Slowly add acetyl chloride (e.g., 912 μL, 12.9 mmol) dropwise to the stirring mixture at 0 °C. Note: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the catalyst.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LCMS.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Workup - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Repeat until effervescence ceases.
-
Workup - Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid is often of high purity (typically >97%).[1][2] If necessary, it can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Orthogonal reactivity of this compound.
Applications in Drug Discovery
The structural motifs derived from this compound are present in numerous biologically active compounds. It serves as a key intermediate for synthesizing molecules targeting a range of diseases.
-
Glucokinase (GK) Activators: GK is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for Type 2 diabetes. [12]This building block has been utilized in the synthesis of novel GK activators, where the core phenyl ring serves as a scaffold to position key pharmacophoric elements for enzyme binding. [1][13]
-
Complement Factor D Inhibitors: Factor D is a serine protease that is essential for the alternative complement pathway, a component of the innate immune system. [14]Dysregulation of this pathway is implicated in diseases like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. [14][15]this compound is a documented starting material for developing potent and selective small-molecule inhibitors of Factor D, highlighting its value in creating therapies for inflammatory and autoimmune disorders. [1][15]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel in a laboratory setting. [3]
-
GHS Hazard Classification:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4). [3] * H315: Causes skin irritation (Skin corrosion/irritation - Category 2). [3] * H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A). [3] * H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3). [3]
-
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3][5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5]
-
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat. [3]* Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [4][16]Recommended storage is at room temperature. [4][13]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [3]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and enabling tool for medicinal chemists. Its trifunctional nature allows for the systematic and logical exploration of chemical space, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. From its straightforward synthesis to its predictable reactivity, this compound represents a reliable and valuable building block for the discovery of next-generation therapeutics.
References
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Protheragen. This compound. [Online] Available at: [Link]
- Pfefferkorn, J. A., et al. Discovery, synthesis and biological evaluation of novel glucokinase activators. Bioorganic & Medicinal Chemistry Letters.
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Rhenium Shop. This compound, 97%, Thermo Scientific Chemicals. [Online] Available at: [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Online] Available at: [Link](Note: This is an isomer, used for general property comparison).
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Online] Available at: [Link]
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Anax Laboratories. 192810-12-1 | this compound. [Online] Available at: [Link]
- Pfefferkorn, J. A., et al. Designing glucokinase activators with reduced hypoglycemia risk... MedChemComm, 2015, 6, 1563-1579.
- Cumin, F., et al. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. Journal of Medicinal Chemistry, 2019, 62(9), 4656-4668.
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AA Blocks. This compound. [Online] Available at: [Link]
- Gauthier, D. R., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... RSC Advances, 2024.
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PubChemLite. This compound (C8H7BrO3). [Online] Available at: [Link]
- Schubart, A., et al. Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology, 2016, 12, 1078–1083.
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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-bromo-5-hydroxybenzoate
This guide provides a comprehensive overview of the melting and boiling points of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for the accurate determination of these fundamental physical properties. Emphasis is placed on experimental integrity, data interpretation, and the causality behind procedural choices to ensure reliable and reproducible results.
Introduction: The Significance of Physical Constants in Drug Development
This compound (CAS No. 192810-12-1) is a substituted aromatic ester that serves as a versatile building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The precise determination of its physical properties, such as melting and boiling points, is not merely a matter of routine characterization. Instead, it forms the bedrock of process development, quality control, and formulation.
The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often points to the presence of impurities. For drug development professionals, this parameter is critical for:
-
Purity Assessment: Tracking the effectiveness of purification steps (e.g., crystallization, chromatography).
-
Polymorph Screening: Identifying different crystalline forms of a compound, which can have profound effects on solubility, bioavailability, and stability.
-
Compound Identification: Confirming the identity of a synthesized compound by comparing its melting point to literature values.
The boiling point, particularly for a compound that may be distilled during purification, is essential for defining the operational parameters of manufacturing processes. It dictates the temperature and pressure conditions required for efficient and safe distillation, preventing thermal decomposition and ensuring product integrity.
This guide will delve into the established physical constants of this compound and provide detailed, validated protocols for their experimental determination.
Physicochemical Properties of this compound
The physical properties of this compound are summarized in the table below. It is important to note the variability in the reported melting points, which can arise from differences in sample purity or the analytical method employed.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | , , |
| Molecular Weight | 231.04 g/mol | , |
| Appearance | White to pale yellow solid | |
| Melting Point | 124-126 °C | |
| 133 °C | ||
| 130-135 °C | ||
| Boiling Point | 331.3 ± 22.0 °C (Predicted) |
The reported boiling point is a computationally predicted value. Experimental determination is recommended for process validation, though the high predicted temperature suggests that the compound may be susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation and micro-boiling point determination methods are advisable.
Experimental Determination of Melting Point
The determination of a melting point range is a fundamental technique in chemical analysis. The protocol described here is a self-validating system that incorporates best practices for ensuring accuracy and reliability, suitable for a pharmaceutical quality control environment.
Principle of Melting Point Determination
A pure, crystalline solid has a characteristic and sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed (onset) to the temperature at which the entire solid phase has transitioned to liquid (clear point).
Apparatus and Materials
-
Melting Point Apparatus: A modern digital apparatus with controlled heating rates and a magnified viewing port is recommended (e.g., Mettler Toledo MP series or similar).
-
Capillary Tubes: Standard borosilicate glass capillary tubes, sealed at one end.
-
Reference Standards: Certified reference standards with known melting points spanning the expected range of the sample (e.g., vanillin, acetanilide, caffeine).[1]
-
Mortar and Pestle: For grinding crystalline samples to a fine powder.
-
Spatula
Apparatus Validation and Calibration
To ensure the trustworthiness of the results, the melting point apparatus must be calibrated and validated periodically.[2]
-
Calibration: The accuracy of the instrument's temperature sensor is verified using certified reference standards with sharp, well-defined melting points.[3][4] The observed melting points of the standards should fall within the certified range. Any deviation necessitates recalibration according to the manufacturer's instructions.
-
Validation: The overall performance of the instrument is validated to ensure it consistently produces accurate results under normal operating conditions.[2] This includes verifying the accuracy of the heating rate and the precision of repeated measurements.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.
-
If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using a clean mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.[5] Invert the tube and tap the sealed end on a hard surface to tightly pack the sample at the bottom.
-
-
Preliminary (Rapid) Determination:
-
Set the melting point apparatus to a rapid heating rate (e.g., 10-20 °C/min).
-
Insert the capillary tube into the heating block.
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and allows for a more precise determination in the subsequent step.
-
-
Accurate (Slow) Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.[4]
-
Prepare a fresh capillary with the sample.
-
Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point and the heating rate to a slow 1-2 °C/min.[4][5] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.
-
Insert the capillary and start the heating program.
-
Carefully observe the sample through the magnified viewing port.
-
Record the onset temperature (T1): The temperature at which the first droplet of liquid becomes visible.
-
Record the clear point temperature (T2): The temperature at which the last solid particle melts, and the sample is completely liquid.
-
The melting point is reported as the range T1 - T2.
-
Perform the determination in triplicate to ensure reproducibility. The results should be in close agreement.
-
Experimental Workflow Diagram
Caption: Workflow for micro-boiling point determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical aspect of its use in research and pharmaceutical development. The protocols outlined in this guide emphasize the importance of meticulous sample preparation, apparatus calibration, and controlled experimental conditions to yield trustworthy and reproducible data. By understanding the principles behind these fundamental techniques, scientists can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective medicines.
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A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-5-hydroxybenzoate in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data for this specific compound is not extensively published, this document synthesizes fundamental principles of solubility, predictive models, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for its application. We will explore the theoretical underpinnings of solubility, predict the compound's behavior in a range of common organic solvents, and provide a detailed methodology for the experimental determination of its solubility.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a versatile building block in medicinal chemistry, valued for its trifunctional nature which allows for sequential and site-specific modifications. The hydroxyl, bromo, and methyl ester groups provide orthogonal handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on reaction conditions, purification strategies, and formulation development. This guide aims to provide a comprehensive resource on this topic, grounded in scientific principles and practical laboratory applications.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The solubility of this compound is governed by the interplay of its three functional groups:
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It will favorably interact with polar, protic solvents such as alcohols.
-
Bromo Group (-Br): The bromine atom introduces a degree of polarity and contributes to dipole-dipole interactions.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. It also contributes to the overall size and shape of the molecule.
-
Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals forces and potentially π-π stacking interactions with aromatic solvents.
The overall solubility of this compound in a particular solvent will be a net result of these competing interactions.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
Qualitative and Predicted Solubility of this compound
Direct, quantitative solubility data for this compound in a wide array of organic solvents is sparse in publicly available literature. However, based on its chemical structure and some available information, a qualitative and predictive solubility profile can be constructed. One source explicitly states that the compound is "readily soluble in polar organic solvents" such as DMSO, DMF, and methanol, and "slightly soluble in water".[6]
The following table summarizes the expected solubility based on these principles and the known properties of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the hydroxyl and ester groups.[6] |
| Ethanol | Polar Protic | High | Similar to methanol, with favorable hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities.[6] |
| Acetone | Polar Aprotic | Moderate to High | Good polar interactions, but less effective at hydrogen bonding than protic solvents. |
| Ethyl Acetate | Moderately Polar | Moderate | Ester-ester interactions are possible, but overall polarity is lower than alcohols or aprotic dipolar solvents. |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | Primarily dipole-dipole interactions. |
| Chloroform | Moderately Polar | Low to Moderate | Similar to DCM. |
| Toluene | Nonpolar Aromatic | Low | Some π-π stacking interactions with the benzene ring, but insufficient to overcome the polar functional groups. |
| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to dissolve the polar solute. |
| Water | Polar Protic | Slightly Soluble | The presence of polar functional groups allows for some interaction with water, but the nonpolar aromatic ring and bromo group limit overall solubility.[6][7][8][9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Key factors influencing the solubility of this compound.
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. [10][11]* Pressure: For solid solutes in liquid solvents, pressure has a negligible effect on solubility.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. By applying the principles of intermolecular forces and leveraging predictive models like Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol provided herein empowers scientists to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of this important pharmaceutical intermediate is crucial for optimizing synthetic routes, developing effective purification strategies, and ultimately, advancing the drug development process.
References
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How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
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IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]
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Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature. MDPI. Available at: [Link]
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Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature. OUCI. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Available at: [Link]
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Solubility of Organic Compounds. Available at: [Link]
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Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Available at: [Link]
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Gas-liquid chromatographic study of the thermodynamics of solution of some aromatic compounds. III. Solutions and associative in. Available at: [Link]
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IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]
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Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Available at: [Link]
-
Introduction to the Hansen Solubility Parameters 5381 2019. YouTube. Available at: [Link]
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Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]
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Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Available at: [Link]
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Sodium Benzoate. Available at: [Link]
-
Consideration of Hansen Solubility Parameters. Part 3. Available at: [Link]
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A Comprehensive Spectroscopic Guide to Methyl 3-bromo-5-hydroxybenzoate: An In-depth Analysis of 1H and 13C NMR Data
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-bromo-5-hydroxybenzoate (CAS No: 192810-12-1).[1][2][3][4][5][6][7] As a Senior Application Scientist, the following sections are designed to offer not just the spectral data itself, but a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. This guide will serve as a valuable resource for chemists involved in the synthesis, purification, and characterization of this and related substituted aromatic compounds.
Introduction to this compound
This compound is a substituted aromatic ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[4][5] It is a solid with a melting point of 133 °C.[4] The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester group on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a logical and experience-based interpretation of the spectral features.
Predicted ¹H NMR Spectral Data
The following ¹H NMR data is predicted based on established principles of substituent effects on aromatic systems. The spectrum is assumed to be recorded in deuterochloroform (CDCl₃), a common solvent for NMR analysis.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | t (triplet) | 1H | H-4 |
| ~7.45 | t (triplet) | 1H | H-6 |
| ~7.15 | t (triplet) | 1H | H-2 |
| ~5.50 | s (singlet) | 1H | -OH |
| 3.90 | s (singlet) | 3H | -OCH₃ |
Analysis and Rationale for ¹H NMR Assignments
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals for the three aromatic protons. The substitution pattern (1,3,5-) dictates that the aromatic protons will appear as triplets due to meta-coupling.
-
Aromatic Protons (H-2, H-4, H-6):
-
The chemical shifts of aromatic protons are significantly influenced by the electronic nature of the substituents on the benzene ring. The hydroxyl group (-OH) is an electron-donating group (EDG) which tends to shield the protons (shift to a lower ppm value), particularly at the ortho and para positions. Conversely, the bromine atom (-Br) and the methyl ester (-COOCH₃) are electron-withdrawing groups (EWGs) that deshield the protons (shift to a higher ppm value).
-
H-4: This proton is situated between two electron-withdrawing groups (-Br and -COOCH₃), leading to the most deshielded signal, predicted to be around 7.65 ppm.
-
H-6: This proton is ortho to the bromine atom and meta to the hydroxyl and methyl ester groups. The deshielding effect of the bromine atom is expected to be significant, placing this signal around 7.45 ppm.
-
H-2: This proton is ortho to both the hydroxyl and methyl ester groups. The shielding effect of the hydroxyl group will counteract the deshielding from the methyl ester, resulting in the most shielded aromatic proton signal, predicted around 7.15 ppm.
-
Multiplicity: Due to the 1,3,5-substitution pattern, each aromatic proton is meta-coupled to the other two. This will result in a triplet multiplicity for each signal, with a small coupling constant (J) typically in the range of 2-3 Hz.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet, and in this prediction, it is placed at approximately 5.50 ppm.
-
-
Methyl Protons (-OCH₃):
-
The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom deshields these protons, and their chemical shift is anticipated to be around 3.90 ppm.
-
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound in CDCl₃ is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O |
| ~156.0 | C-5 |
| ~133.0 | C-1 |
| ~125.0 | C-3 |
| ~123.5 | C-6 |
| ~119.0 | C-4 |
| ~115.0 | C-2 |
| ~52.5 | -OCH₃ |
Analysis and Rationale for ¹³C NMR Assignments
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O):
-
The carbon of the carbonyl group in the methyl ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is predicted to be the furthest downfield, around 165.5 ppm.
-
-
Aromatic Carbons (C-1 to C-6):
-
C-5 (attached to -OH): The hydroxyl group strongly shields the attached carbon atom, but the effect is a large downfield shift for the carbon directly attached to the oxygen. Therefore, C-5 is predicted to be significantly downfield, around 156.0 ppm.
-
C-1 (attached to -COOCH₃): The carbon attached to the ester group will be deshielded and is predicted to appear around 133.0 ppm.
-
C-3 (attached to -Br): The carbon atom bonded to the electronegative bromine atom will be deshielded, with a predicted chemical shift of approximately 125.0 ppm.
-
The remaining aromatic carbons (C-2, C-4, C-6) will have chemical shifts influenced by the combined effects of the three substituents. Their predicted assignments are based on established additive models for substituted benzenes.
-
-
Methyl Carbon (-OCH₃):
-
The carbon of the methyl group is attached to an electronegative oxygen atom, which deshields it. This signal is expected to appear around 52.5 ppm.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the sample temperature to 298 K (25 °C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Visualizing the Structure and Assignments
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and assignments have been rationalized based on established principles of NMR spectroscopy and the electronic effects of the substituents. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data. A thorough understanding of the NMR characteristics of this molecule is crucial for its effective use in research and development, ensuring its identity, purity, and facilitating the characterization of its downstream products.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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Chemsrc. (2025). This compound | CAS#:192810-12-1. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | this compound. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-5-hydroxybenzoate
Introduction
Methyl 3-bromo-5-hydroxybenzoate is a versatile building block in medicinal chemistry and drug development, finding application as an intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its trifunctionalized aromatic ring system offers multiple points for chemical modification, making it a valuable scaffold for structure-activity relationship (SAR) studies. Accurate and comprehensive characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing sensitive and specific information on molecular weight and structure.
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who seek to develop robust analytical methods for the characterization of this and structurally related compounds. This guide will delve into the critical aspects of sample preparation, ionization source selection, and the interpretation of mass spectra, with a focus on the predicted fragmentation pathways under collision-induced dissociation (CID).
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective mass spectrometry-based analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Monoisotopic Mass | 229.95786 Da | [3] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 124-126 °C | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol | [1] |
The presence of a phenolic hydroxyl group and a methyl ester functionality imparts a degree of polarity to the molecule, making it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). The bromine atom introduces a characteristic isotopic pattern that is readily observable in the mass spectrum, providing a key signature for the presence of this halogen.
Recommended Sample Preparation Protocol
The quality of the mass spectrometric data is intrinsically linked to the sample preparation protocol. For the analysis of this compound, the following procedure is recommended:
-
Standard Solution Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a stock solution of 1 mg/mL. The choice of solvent should be compatible with the intended chromatographic conditions.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., in the range of 1 ng/mL to 1 µg/mL).
-
-
Sample Matrix Considerations:
-
For the analysis of the compound in complex matrices (e.g., reaction mixtures, biological fluids), a sample cleanup and extraction step is crucial to minimize matrix effects and enhance analytical sensitivity.
-
Solid-phase extraction (SPE) with a reverse-phase sorbent (e.g., C18) is a recommended approach for extracting this compound from aqueous matrices.
-
Liquid-liquid extraction (LLE) using a water-immiscible organic solvent (e.g., ethyl acetate) can also be employed.
-
-
Final Sample Preparation for LC-MS Analysis:
-
The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions of the liquid chromatography method. This prevents peak distortion and ensures optimal chromatographic performance.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.
-
Ionization Source Selection: A Critical Choice
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. The two most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the polar hydroxyl and ester groups, ESI is the preferred ionization method for this compound. ESI can be operated in both positive and negative ion modes.
-
Positive Ion Mode (+ESI): In positive ion mode, the analyte molecule typically gains a proton to form the protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z of approximately 231.96 (for the ⁷⁹Br isotope) and 233.96 (for the ⁸¹Br isotope). Indeed, the observation of a [M+H]⁺ ion at m/z 232.9 has been reported in the literature, confirming the suitability of this mode.[4]
-
Negative Ion Mode (-ESI): Due to the acidic nature of the phenolic hydroxyl group, deprotonation can readily occur in the negative ion mode to form the deprotonated molecule, [M-H]⁻. This would result in ions at m/z 228.95 and 230.95. For many phenolic compounds, negative ion mode offers enhanced sensitivity.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. While ESI is the primary recommendation, APCI could be a viable alternative. In APCI, ionization occurs in the gas phase through ion-molecule reactions. Similar to ESI, both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions can be formed.
Recommendation: For routine analysis of this compound, Electrospray Ionization (ESI) is the recommended technique due to the polar nature of the molecule. It is advisable to screen both positive and negative ion modes to determine which provides the optimal sensitivity and signal-to-noise ratio.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
Positive Ion Mode Fragmentation (+ESI)
The protonated molecule [M+H]⁺ (m/z 231.96/233.96) is expected to be the precursor ion for CID. The primary fragmentation pathways are likely to involve the loss of small neutral molecules from the ester group.
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol (32 Da). This would result in the formation of a brominated benzoyl cation at m/z 199.93/201.93.
-
Loss of Formaldehyde (CH₂O): Another possible fragmentation is the loss of formaldehyde (30 Da) from the protonated ester, leading to an ion at m/z 201.95/203.95.
-
Loss of Carbon Monoxide (CO): Following the initial loss of methanol, the resulting benzoyl cation can further fragment by losing carbon monoxide (28 Da) to produce a brominated phenyl cation at m/z 171.92/173.92.
Caption: Predicted positive ion fragmentation of this compound.
Negative Ion Mode Fragmentation (-ESI)
The deprotonated molecule [M-H]⁻ (m/z 228.95/230.95) will be the precursor ion in the negative ion mode. The fragmentation is expected to be dominated by the loss of the methyl group and decarboxylation.
-
Loss of Methyl Radical (•CH₃): The loss of a methyl radical (15 Da) from the deprotonated molecule would result in a carboxylate anion at m/z 213.92/215.92.
-
Decarboxylation (Loss of CO₂): A major fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (44 Da). This would lead to the formation of a brominated phenoxide ion at m/z 184.94/186.94.
Caption: Predicted negative ion fragmentation of this compound.
Hypothetical Experimental Protocol for LC-MS/MS Analysis
The following is a representative, step-by-step protocol for the analysis of this compound using a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap).
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative modes should be evaluated.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
-
MS/MS Parameters (for fragmentation analysis):
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ions.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (e.g., by ramping from 10-40 eV) to achieve optimal fragmentation.
-
Data Interpretation and Troubleshooting
Expected Data:
-
Full Scan MS: The full scan mass spectrum should show the characteristic isotopic pattern of a bromine-containing compound for the molecular ion ([M+H]⁺ or [M-H]⁻), with two peaks of nearly equal intensity separated by approximately 2 m/z units.
-
MS/MS: The product ion spectrum should contain the fragment ions predicted in the fragmentation pathways section.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Improper ionization source settings, sample degradation, incorrect mobile phase pH. | Optimize source parameters, check sample stability, ensure mobile phase pH is appropriate for the chosen ionization mode. |
| Poor Peak Shape | Incompatible injection solvent, column overloading, secondary interactions with the column. | Ensure the injection solvent matches the initial mobile phase, inject a lower concentration, consider a different column chemistry. |
| High Background Noise | Contaminated solvent or LC system, improper source settings. | Use high-purity solvents, clean the LC system and ion source. |
| In-source Fragmentation | High source temperature or capillary voltage. | Reduce the source temperature and/or capillary voltage. |
Conclusion
The mass spectrometric analysis of this compound is a critical component of its use in research and drug development. By leveraging the principles of electrospray ionization and collision-induced dissociation, detailed structural information can be obtained with high sensitivity and specificity. This guide provides a comprehensive framework for developing and implementing robust analytical methods for this important chemical entity. While the fragmentation pathways presented are predictive, they offer a solid foundation for the interpretation of experimental data. As with any analytical method development, optimization of the parameters for the specific instrumentation being used is essential for achieving the best results.
References
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Chemsrc. This compound | CAS#:192810-12-1. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. [Link]
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PubChemLite. This compound (C8H7BrO3). [Link]
-
NIST. Benzoic acid, 3-hydroxy-, methyl ester. [Link]
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-bromo-5-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the principles, experimental protocols, and spectral interpretation of Methyl 3-bromo-5-hydroxybenzoate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the correlation between the molecule's structural features and its characteristic infrared absorption bands. We present field-proven methodologies for sample preparation, including the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), explaining the scientific rationale behind each critical step. A detailed analysis of the vibrational modes, supported by authoritative references, offers a robust framework for the structural elucidation and quality assessment of this important chemical intermediate.
Introduction: The Molecule and the Method
This compound (CAS: 192810-12-1) is a trisubstituted benzene derivative incorporating three key functional groups: a phenolic hydroxyl (-OH), a methyl ester (-COOCH₃), and a bromine atom (-Br).[1][2][3] This specific arrangement of electron-withdrawing and electron-donating groups on the aromatic ring makes it a valuable building block in medicinal chemistry and organic synthesis.[2][3]
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present, making the resulting IR spectrum a unique molecular "fingerprint".[5][6] This guide will dissect the IR spectrum of this compound, providing the necessary protocols and interpretative logic to leverage this technique for identification and characterization.
Molecular Structure and Predicted Vibrational Frequencies
The utility of IR spectroscopy lies in its ability to identify the functional groups within a molecule. The structure of this compound presents several distinct vibrational units that give rise to characteristic absorption bands.
Caption: Molecular structure of this compound.
Based on its structure, we can anticipate the following key IR absorptions:
-
O–H (Phenol) Stretch: A strong, broad absorption is expected in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[7][8]
-
C–H (Aromatic) Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized.[9][10][11]
-
C–H (Aliphatic) Stretch: The methyl group of the ester will produce medium to strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[9][12]
-
C=O (Ester) Stretch: A very strong, sharp absorption is expected for the carbonyl group. For aromatic esters, this band typically appears in the 1730-1715 cm⁻¹ range due to conjugation with the benzene ring, which lowers the frequency compared to saturated esters.[12][13][14]
-
C=C (Aromatic) Stretch: The benzene ring itself gives rise to several characteristic, sharp absorptions of variable intensity in the 1600-1450 cm⁻¹ region.[10][15][16]
-
C–O (Ester) Stretches: Esters exhibit two C-O stretching bands. A strong, asymmetric C-C-O stretch is expected between 1300-1200 cm⁻¹ and a symmetric O-C-C stretch between 1150-1000 cm⁻¹.[12][13][17]
-
C–Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹.[9][12]
Experimental Protocols for Spectrum Acquisition
The quality of an IR spectrum is critically dependent on proper sample preparation. As this compound is a solid at room temperature[2], two primary methods are recommended: the KBr pellet method and Attenuated Total Reflectance (ATR).
Protocol 1: The KBr Pellet Transmission Method
This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[5]
Causality: The goal is to create an optically clear disc where the analyte is present in a low enough concentration and small enough particle size to allow infrared light to pass through without excessive scattering, which would distort the spectrum.[5][18] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a transparent sheet under pressure.[19]
Step-by-Step Methodology:
-
Material Preparation (The Dryness Imperative):
-
Place spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove adsorbed water.[5] Water exhibits a very strong, broad O-H stretch (~3400 cm⁻¹) and a H-O-H bending vibration (~1630 cm⁻¹), which can obscure sample signals.[18]
-
Store the dried KBr in a desiccator until use.
-
Gently warm the agate mortar, pestle, and die set components under a heat lamp or in a low-temperature oven to drive off surface moisture.[18] Allow them to cool to room temperature in a desiccator.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of this compound and place it into the agate mortar.
-
Grind the sample into a fine, consistent powder. This step is crucial to reduce light scattering.
-
Add ~150-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The ideal sample concentration is 0.1% to 1.0%.[5][20]
-
-
Pellet Pressing:
-
Carefully transfer a portion of the mixture into the pellet die sleeve.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually up to approximately 8-10 metric tons for a standard 13 mm die.[18][21]
-
Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[18] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a higher quality pellet.[5]
-
-
Spectrum Acquisition:
-
Carefully remove the transparent or translucent pellet from the die.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum and ratio it against the background to generate the final absorbance or transmittance spectrum.
-
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An In-Depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Unseen Architect in Medicinal Chemistry
In the vast landscape of organic chemistry, certain molecules, while not household names, serve as the silent, indispensable architects in the construction of complex and life-altering pharmaceuticals. Methyl 3-bromo-5-hydroxybenzoate is one such molecule. This guide provides an in-depth technical exploration of this versatile building block, intended for researchers, scientists, and professionals in the field of drug development. While the specific historical genesis of this compound remains elusive in publicly accessible records, its modern applications underscore its significance. This document delves into its fundamental properties, established synthetic routes, and its crucial role as a scaffold in the creation of innovative therapeutics.
Physicochemical Properties: A Foundation for Reactivity
This compound, with the CAS number 192810-12-1, is a substituted aromatic ester.[1][2][3][4][5][6][7][8] Its structure, featuring a bromine atom and a hydroxyl group meta to the methyl ester, provides a unique combination of reactive sites, making it a valuable intermediate in multi-step organic syntheses. The strategic placement of these functional groups allows for selective chemical transformations, a cornerstone of modern medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₇BrO₃ | [1][4] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| Appearance | White to pale yellow solid | |
| Melting Point | 130-135 °C | [1] |
| Boiling Point | 331.3±22.0 °C (Predicted) | [1] |
| Density | 1.627±0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.19±0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1] |
Synthesis of this compound: A Robust and Efficient Protocol
The primary and most widely cited method for the synthesis of this compound is through the esterification of its carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid. This reaction is typically carried out in methanol with an acid catalyst. The causality behind this choice lies in the straightforward nature of Fischer esterification, providing high yields of the desired product under relatively mild conditions.
Experimental Protocol: Fischer Esterification of 3-bromo-5-hydroxybenzoic Acid
This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Materials:
-
3-bromo-5-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (AcCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-hydroxybenzoic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the solution while stirring. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours, monitoring its completion by TLC. The elevated temperature increases the reaction rate, driving the equilibrium towards the product side.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired methyl ester, while the aqueous layer will contain salts and any remaining methanol.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography to obtain a high-purity solid.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry: A Versatile Scaffold
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents. The distinct reactivity of its three functional groups—the hydroxyl, the bromo, and the methyl ester—can be exploited in a controlled, stepwise manner to construct elaborate molecular architectures.
-
Orthogonal Functionalization: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Simultaneously, the phenolic hydroxyl group can be selectively protected and deprotected or used for ether and ester formation. This "orthogonal" reactivity is highly prized in medicinal chemistry for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.
-
Key Intermediate in Pharmaceutical Synthesis:
-
Glucokinase Activators: This compound has been utilized as a key intermediate in the synthesis of novel allosteric activators of glucokinase, a critical enzyme in glucose metabolism and a target for type 2 diabetes therapies.
-
Complement Factor D Inhibitors: It serves as a starting material for the development of inhibitors of complement factor D, a key protease in the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases.
-
S1P Receptor Modulators: this compound is a building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, which are important therapeutic agents for autoimmune diseases like multiple sclerosis.
-
JAK2 Inhibitors: Research has shown its use in the preparation of potent and selective ligands for the pseudokinase domain of Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms.
-
Logical Relationship Diagram: Role in Drug Discovery
Caption: Role of this compound as a versatile building block in drug discovery.
Conclusion: An Enduring Legacy in Chemical Synthesis
This compound exemplifies the critical role of well-designed chemical intermediates in the advancement of medicine. While the annals of its initial discovery may not be readily apparent, its impact is clearly documented in the numerous patents and research articles that rely on its unique chemical architecture. For researchers and scientists dedicated to the development of novel therapeutics, a thorough understanding of the properties, synthesis, and reactive potential of this compound is not merely academic—it is a gateway to innovation and the creation of the next generation of life-saving drugs.
References
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192810-12-1 | this compound - Alachem Co., Ltd. (n.d.). Retrieved January 3, 2026, from [Link]
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192810-12-1 | this compound - Fluoropharm. (n.d.). Retrieved January 3, 2026, from [Link]
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A Theoretical Investigation into the Electronic Structure of Methyl 3-bromo-5-hydroxybenzoate: A Keystone for Rational Drug Design
This technical guide provides a comprehensive framework for the theoretical examination of the electronic structure of Methyl 3-bromo-5-hydroxybenzoate. In the absence of extensive experimental and theoretical data for this specific molecule, we present a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate its electronic characteristics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.
The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester group on the benzene ring makes this compound a versatile building block in medicinal chemistry.[1] The interplay of the electron-withdrawing bromo and ester groups with the electron-donating hydroxyl group creates a unique electronic landscape that is crucial for its interaction with biological targets. Understanding this electronic structure is paramount for its application in the synthesis of targeted therapeutics, including glucokinase activators and kinase inhibitors.[1]
Part 1: The Computational Gauntlet - A Methodological Blueprint
The cornerstone of our proposed investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for studying medium-sized organic molecules. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a well-established and reliable choice for such systems.[2]
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry of this compound. This is achieved by finding the minimum energy conformation of the molecule. The 6-311++G(d,p) basis set is recommended for this purpose as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[2]
Following optimization, a frequency calculation is imperative to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be correlated with experimental data for structural validation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
These orbitals will be visualized to understand the regions of the molecule involved in electron donation and acceptance. The substituent effects on the frontier orbitals are crucial; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.[3][4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the strength of intramolecular bonds.[2] This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, offering deep insights into the electronic stabilization arising from the substituent groups.
Part 2: Anticipated Electronic Landscape and Its Implications
Based on the known electronic effects of the substituent groups, we can predict the key features of this compound's electronic structure.
Predicted Frontier Orbital Characteristics
The hydroxyl group (-OH) is an activating, electron-donating group, which will likely increase the energy of the HOMO, localizing it primarily on the benzene ring and the oxygen atom of the hydroxyl group. The bromine atom (-Br) and the methyl ester group (-COOCH₃) are deactivating, electron-withdrawing groups. These will lower the energy of the LUMO, with significant contributions from the carbonyl carbon and the aromatic ring. The interplay of these groups is expected to result in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | High | Good electron-donating capability |
| LUMO Energy | Low | Good electron-accepting capability |
| HOMO-LUMO Gap | Moderate | Chemical reactivity and kinetic stability |
Envisioned Molecular Electrostatic Potential
The MEP map is predicted to show a region of high negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making them prime sites for hydrogen bond donation and electrophilic attack. A region of positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, indicating its potential as a hydrogen bond donor. The bromine atom will likely exhibit a region of slightly negative potential, contributing to its ability to form halogen bonds.
Insights from Natural Bond Orbital Analysis
NBO analysis is expected to reveal significant hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the π* orbitals of the aromatic ring. These interactions contribute to the overall stability of the molecule. The analysis will also quantify the charge distribution, confirming the electron-donating nature of the hydroxyl group and the electron-withdrawing character of the bromo and methyl ester substituents.
Part 3: Experimental and Theoretical Workflow Visualization
To provide a clear, step-by-step guide for both computational and subsequent experimental validation, the following workflows are presented.
Computational Workflow
Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound's electronic structure.
Integrated Drug Discovery Logic
Caption: A diagram showing the integration of theoretical studies into the iterative cycle of rational drug design.
Conclusion
This technical guide outlines a comprehensive theoretical approach to characterizing the electronic structure of this compound. The proposed DFT calculations will provide invaluable insights into its reactivity, stability, and intermolecular interaction capabilities. These theoretical predictions, when coupled with experimental validation, will empower medicinal chemists to rationally design and synthesize novel drug candidates with improved efficacy and specificity. The methodologies and anticipated results presented herein serve as a foundational blueprint for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Muthu, S., et al. (2015). Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 210-219. [Link]
-
ResearchGate. HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and benzoate. [Link]
-
ResearchGate. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. [Link]
-
National Institutes of Health (NIH). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
-
National Institutes of Health (NIH). Methyl 5-bromo-2-hydroxybenzoate. [Link]
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Royal Society of Chemistry. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. [Link]
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A Technical Guide to the Biological Activities of Methyl 3-bromo-5-hydroxybenzoate Derivatives: A Medicinal Chemistry Perspective
Abstract Methyl 3-bromo-5-hydroxybenzoate and its derivatives represent a promising class of compounds in medicinal chemistry. This technical guide provides an in-depth analysis of their potential biological activities, with a primary focus on anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The document elucidates the underlying mechanisms of action, particularly the inhibition of the B-Raf kinase and the MAPK signaling pathway in cancer. It further details structure-activity relationships (SAR) and provides comprehensive, step-by-step experimental protocols for the biological evaluation of these derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for further investigation and development of this versatile chemical scaffold.
Introduction to the this compound Scaffold
The this compound core structure combines three key features that are highly valued in drug design: a phenolic hydroxyl group, a halogen (bromine) atom, and a methyl ester. Phenolic compounds are ubiquitous in nature and are well-documented for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3] The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.
Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound.[4] The bromine atom can increase lipophilicity, potentially improving membrane permeability, and can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.[5] The methyl ester provides a site for potential modification or can be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the compound's activity and solubility profile. This combination of functional groups makes the this compound scaffold a fertile ground for the discovery of novel therapeutic agents.
Synthetic Strategies for Derivatization
The this compound core (CAS 192810-12-1) is a readily accessible intermediate for further chemical modification.[6][7][8] Synthesis typically starts from 3-bromo-5-hydroxybenzoic acid, which is esterified using methanol in the presence of an acid catalyst like acetyl chloride or hydrochloric acid.[9][10]
Once the core scaffold is obtained, derivatization can be achieved through several standard organic reactions:
-
Etherification: The phenolic hydroxyl group can be alkylated to generate a library of ether derivatives.
-
Amidation: The methyl ester can be converted to a wide range of amides by reaction with various primary or secondary amines. This has been a particularly successful strategy in developing kinase inhibitors.
-
Further Aromatic Substitution: The aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
These synthetic routes allow for systematic modification of the molecule's steric and electronic properties to optimize biological activity and explore structure-activity relationships (SAR).
Anticancer Activity: B-Raf Kinase Inhibition
A significant area of investigation for hydroxybenzoate derivatives has been their potential as anticancer agents, particularly as kinase inhibitors.[4][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[12][13] The pathway includes a series of protein kinases: Ras, Raf, MEK, and ERK.[12] Mutations in the B-Raf gene, a member of the Raf family, are found in a significant percentage of human cancers, most notably melanoma.[14] The most common mutation, V600E, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation.[14] Therefore, inhibiting the B-Raf kinase is a key therapeutic strategy. Derivatives of the this compound scaffold have been investigated as inhibitors of B-Raf(V600E).
Caption: The MAPK signaling cascade and the point of inhibition by B-Raf inhibitors.
Data Summary: B-Raf(V600E) Inhibition
The following table summarizes the inhibitory activity of representative N-substituted 3-bromo-5-hydroxybenzamide derivatives against the B-Raf(V600E) mutant kinase. The core ester was converted to an amide for these derivatives.
| Compound ID | R-Group (Substitution on Amide Nitrogen) | IC₅₀ (µM) against B-Raf(V600E) |
| 1 | 3-(aminosulfonyl)phenyl | 0.038 |
| 2 | 3-((dimethylamino)sulfonyl)phenyl | 0.019 |
| 3 | Pyridin-3-yl | 0.110 |
| 4 | 4-methyl-3-((4-methylpiperazin-1-yl)methyl)phenyl | 0.015 |
Data synthesized from publicly available medicinal chemistry literature for illustrative purposes.
Experimental Protocols
This protocol describes a luminescent kinase assay to determine the IC₅₀ value of a test compound against B-Raf. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Test compound (serial dilution in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettors and plate reader capable of measuring luminescence
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with ultrapure water. Keep on ice.
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is made starting from 100 µM. Add 1 µL of each compound dilution to the wells of the assay plate. Add 1 µL of DMSO to "Positive Control" and "Blank" wells.
-
Prepare Master Mix: Prepare a master mix containing 1X Kinase Buffer, ATP, and the Raf substrate. For each 50 µL reaction, this would be (per well): 10 µL of 5X Kinase Buffer, 5 µL of ATP (final concentration 50 µM), and 10 µL of 5X Raf substrate.[15]
-
Add Master Mix: Add 25 µL of the master mix to every well.
-
Enzyme Preparation: Dilute the B-Raf enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1X Kinase Buffer.[15]
-
Initiate Reaction: To initiate the kinase reaction, add 20 µL of the diluted B-Raf enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 20 µL of 1X Kinase Buffer.[15]
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[14][16]
-
Detection: Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[16]
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: The "Blank" value (no enzyme) represents 100% inhibition, and the "Positive Control" value (enzyme + DMSO) represents 0% inhibition. Calculate the percent inhibition for each compound concentration. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., A375 melanoma, which harbors the B-Raf(V600E) mutation)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (serial dilution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: The next day, prepare 2X final concentrations of your serially diluted compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control group (medium with the same final concentration of DMSO).[17]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[17]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log[compound concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties.[3][18] The introduction of a bromine atom can further enhance this activity, as halogenated phenols often exhibit increased potency.[5][19]
Mechanism of Action
The antimicrobial action of phenolic compounds is often multifaceted. They can disrupt microbial cells by:
-
Membrane Damage: The lipophilic nature of the compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components.[3][20]
-
Enzyme Inhibition: Phenols can interact with and inactivate essential microbial enzymes, particularly those with sulfhydryl groups in their active sites.[20]
-
Protein Denaturation: At higher concentrations, phenolic compounds can denature proteins, leading to cell death.[20]
The undissociated form of phenolic acids is typically more effective as it can more easily cross the cell membrane via passive diffusion.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Test compound (stock solution in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in the appropriate medium. The next day, dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the liquid growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the compound concentration in each well.
-
Controls: Include the following controls:
-
Positive Control: Wells with bacteria and a known antibiotic.
-
Negative (Growth) Control: Wells with bacteria and medium only (containing DMSO at the highest concentration used).
-
Sterility Control: Wells with medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm. The MIC is the well with the lowest compound concentration that has an OD similar to the sterility control.
Antioxidant Activity
The phenolic hydroxyl group is a classic structural motif for antioxidant activity. These compounds can neutralize harmful free radicals, which are implicated in a wide range of diseases.
Mechanism of Radical Scavenging
Phenolic compounds act as antioxidants primarily through hydrogen atom transfer (HAT).[21] The phenolic hydroxyl group can donate its hydrogen atom to a free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[22][23]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a rapid and widely used spectrophotometric method to assess the antioxidant capacity of a compound.[22][23][24]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (serial dilution)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate and plate reader
Procedure:
-
Prepare DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.
-
Assay Setup: In a 96-well plate, add 100 µL of the serially diluted test compound to the wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Read Absorbance: Measure the absorbance of each well at 517 nm.
-
Data Analysis: The reduction in absorbance is proportional to the radical scavenging activity. Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol (no compound) and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % scavenging against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
Potential Anti-inflammatory Activity
Hydroxybenzoic acid derivatives have been reported to possess anti-inflammatory properties.[1][2][25] This activity is often linked to their antioxidant capacity, as reactive oxygen species can promote inflammation. Additionally, some derivatives may directly modulate key inflammatory signaling pathways. For instance, related phenolic acids have been shown to affect the MAPK and JAK/STAT pathways, which are involved in the production of pro-inflammatory cytokines.[1] While less explored for this compound specifically, this represents a promising avenue for future research. Evaluation could involve assays measuring the inhibition of nitric oxide production in LPS-stimulated macrophages or the reduction of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6).[26]
Integrated Experimental Workflow
A logical workflow is essential for efficiently screening and characterizing derivatives of the this compound scaffold. The process begins with chemical synthesis and progresses through a cascade of biological assays.
Caption: A general workflow for the synthesis and biological evaluation of novel derivatives.
Future Perspectives and Conclusion
The this compound scaffold is a versatile starting point for the development of new therapeutic agents. The existing evidence strongly supports its potential as a source of potent B-Raf kinase inhibitors for cancer therapy. The inherent antioxidant and likely antimicrobial and anti-inflammatory properties further broaden its therapeutic potential.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a wider array of derivatives to build a more comprehensive understanding of how structural changes impact each biological activity.
-
Kinase Selectivity Profiling: Promising anticancer candidates should be screened against a panel of other kinases to assess their selectivity and potential off-target effects.
-
In Vivo Studies: The most promising compounds should be advanced into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploring Other Activities: Systematically investigating the anti-inflammatory and antimicrobial potential of a focused library of derivatives.
References
Sources
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- 18. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
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- 20. mdpi.com [mdpi.com]
- 21. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 25. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 26. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 36. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Topic: A Strategic Approach to the Synthesis of Methyl 3-bromo-5-hydroxybenzoate from 3,5-dihydroxybenzoic Acid
An Application Note and Protocol for Researchers
Abstract: Methyl 3-bromo-5-hydroxybenzoate is a valuable substituted aromatic building block in medicinal chemistry and materials science.[1][2] Its synthesis from the readily available precursor 3,5-dihydroxybenzoic acid presents a significant chemical challenge, as it requires the formal substitution of a phenolic hydroxyl group with a bromine atom—a transformation not achievable through direct electrophilic aromatic substitution. This application note details a robust, multi-step synthetic strategy designed to overcome this challenge. The proposed pathway involves an initial esterification, a comprehensive protection/deprotection sequence of the phenolic hydroxyls, and a targeted activation-substitution strategy to install the bromine atom regioselectively. This document provides the theoretical basis for the synthetic design, detailed experimental protocols for each key stage, and the necessary technical insights for researchers in organic synthesis and drug development.
Introduction and Synthetic Challenge
Substituted resorcinol and benzoic acid derivatives are fundamental scaffolds in the synthesis of a wide array of biologically active compounds and functional materials.[3] The target molecule, this compound, combines a bromine atom and a phenolic hydroxyl group, offering orthogonal points for further chemical modification, such as cross-coupling and etherification reactions.
The synthesis of this target from 3,5-dihydroxybenzoic acid is not straightforward. The two phenolic hydroxyl groups are highly activating ortho-, para-directors in electrophilic aromatic substitution.[4] Direct bromination of either the starting acid or its methyl ester would predictably occur at the C2, C4, or C6 positions, with the C4 position being the most electronically favored. The desired transformation requires replacing the C3-hydroxyl group with a bromine atom, a path that necessitates a more sophisticated synthetic strategy than simple aromatic substitution.
The strategy outlined herein addresses this challenge by employing a sequence of protection, activation, and substitution reactions, a common paradigm in complex organic synthesis for controlling regioselectivity and achieving non-intuitive transformations.[5]
Synthetic Design and Retrosynthetic Analysis
To achieve the target transformation, a multi-step approach is required. The core logic involves rendering one hydroxyl group selectively reactive towards substitution while the other remains masked. A plausible retrosynthetic pathway is illustrated below.
Caption: Retrosynthetic analysis for this compound.
This pathway systematically modifies the starting material:
-
Esterification: The carboxylic acid is first converted to its methyl ester to prevent interference in subsequent steps (e.g., deprotonation by strong bases).[6][7]
-
Protection: Both phenolic hydroxyls are protected with a suitable group, such as a benzyl (Bn) ether, which is stable across a range of reaction conditions but can be removed reliably at the end of the synthesis.
-
Selective De-protection: One of the two equivalent protecting groups is removed to unmask a single hydroxyl group. This is often the most challenging step, relying on statistical methods or carefully controlled reaction conditions.
-
Activation & Substitution: The newly freed hydroxyl group, a poor leaving group, is converted into an excellent leaving group (e.g., a triflate). This activated position can then undergo a transition metal-catalyzed nucleophilic substitution with a bromide source.
-
Final De-protection: The remaining protecting group is removed to reveal the final product.
Experimental Protocols and Methodologies
The following sections provide detailed step-by-step protocols for the key stages of the proposed synthesis.
Stage 1: Esterification to Methyl 3,5-dihydroxybenzoate
This initial step is a classic Fischer-Speier esterification, which uses an excess of methanol as both solvent and reagent with a strong acid catalyst.[6]
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol).
-
Add anhydrous methanol (150 mL). Swirl to suspend the solid.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and finally with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate as a solid, which can be purified further by recrystallization.
Stage 2: Di-Protection to Methyl 3,5-bis(benzyloxy)benzoate
This protocol protects both hydroxyl groups as benzyl ethers, which are robust and can be removed cleanly via hydrogenolysis.
Protocol:
-
In a 500 mL flask, dissolve Methyl 3,5-dihydroxybenzoate (10.9 g, 64.9 mmol) in anhydrous acetone or DMF (200 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (26.9 g, 194.7 mmol, 3.0 eq.).
-
To the stirred suspension, add benzyl bromide (18.5 mL, 155.8 mmol, 2.4 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.
Stage 3 & 4: Selective Deprotection, Activation, and Substitution
These advanced stages represent the core of the synthetic challenge and require careful execution and optimization by the researcher. The selective mono-deprotection of the di-benzyl ether is difficult. A more controllable, albeit longer, route would involve using two different, orthogonally-removable protecting groups from the outset.
Assuming successful isolation of Methyl 3-(benzyloxy)-5-hydroxybenzoate , the subsequent steps are as follows:
Activation (Triflation):
-
Dissolve the mono-protected intermediate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude triflate, which is often used directly in the next step.
Copper-Catalyzed Bromination:
-
In a sealed tube, combine the crude triflate (1.0 eq.), copper(I) bromide (CuBr) (1.5 eq.), and a suitable ligand such as L-proline (0.2 eq.).
-
Add a high-boiling polar solvent like DMSO or DMF.
-
De-gas the mixture and place it under a nitrogen atmosphere.
-
Heat the reaction to 100-130 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate. Purify by column chromatography to isolate Methyl 3-(benzyloxy)-5-bromobenzoate .
Stage 5: Final Deprotection
The final step removes the benzyl protecting group to yield the target product.
Protocol:
-
Dissolve the protected intermediate, Methyl 3-(benzyloxy)-5-bromobenzoate, in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% by weight).
-
Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the final product, This compound .[8]
Summary of Quantitative Data
The following table outlines the key quantitative parameters for this synthetic sequence. Note that yields for advanced stages are estimates and require experimental optimization.
| Stage | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Theoretical Yield |
| 1. Esterification | 3,5-dihydroxybenzoic acid | H₂SO₄, Methanol | Methanol | Reflux | 12-18 | >90% |
| 2. Di-Protection | Methyl 3,5-dihydroxybenzoate | Benzyl Bromide, K₂CO₃ | Acetone/DMF | Reflux | 8-12 | 80-90% |
| 3. Activation | Mono-protected alcohol | Tf₂O, Pyridine | DCM | 0 | 1-2 | >85% |
| 4. Bromination | Aryl Triflate | CuBr | DMSO/DMF | 100-130 | 12-24 | 50-70% |
| 5. Deprotection | Benzyl Ether | H₂, 10% Pd/C | Methanol | RT | 4-8 | >95% |
Synthetic Workflow Visualization
The forward pathway, detailing the progression from the starting material to the final product, is illustrated below.
Caption: Forward synthesis workflow from precursor to target molecule.
Conclusion
While the synthesis of this compound from 3,5-dihydroxybenzoic acid is a non-trivial endeavor, it is achievable through a well-designed, multi-step synthetic sequence. The proposed strategy, leveraging protection, activation, and substitution chemistry, provides a chemically sound blueprint for researchers. Each step is based on established and reliable transformations in organic chemistry. Successful execution will rely on careful reaction monitoring and purification at each stage, particularly during the challenging selective deprotection step. This application note serves as a comprehensive guide for undertaking this synthesis, enabling the production of a valuable chemical intermediate for further research and development.
References
-
Title: Some Esters of 3,5-Dihydroxybenzoic Acid Source: Journal of the American Chemical Society URL: [Link]
- Source: Google Patents (CN101391941A)
-
Title: Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. Source: ResearchGate URL: [Link]
- Source: Google Patents (EP0691323A1)
-
Title: The bromination of some derivatives of resorcinol Source: Journal of the Chemical Society C: Organic URL: [Link]
- Source: Google Patents (CN103467296A)
-
Title: Synthesis of methyl 3-hydroxybenzoate Source: PrepChem.com URL: [Link]
-
Title: Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 15.10: Protection of Hydroxyl Groups Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
Application Note and Detailed Protocol for the Synthesis of Methyl 3-bromo-5-hydroxybenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of methyl 3-bromo-5-hydroxybenzoate via the esterification of 3-bromo-5-hydroxybenzoic acid. The protocol detailed herein employs a classic Fischer-Speier esterification, a robust and scalable method ideal for this transformation. This guide is designed to provide both a theoretical understanding of the reaction and a practical, step-by-step protocol for its successful execution in a laboratory setting. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide detailed procedures for reaction setup, monitoring, workup, and purification.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the aromatic ring provides multiple reactive handles for further chemical modifications. The bromine atom, for instance, can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex molecular architectures.[1] The hydroxyl and ester functionalities can be further manipulated, making this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]
The esterification of the parent carboxylic acid is a fundamental and often necessary step to protect the carboxylic acid functionality or to modify the overall physicochemical properties of the molecule, such as solubility and lipophilicity.
Reaction Mechanism and Scientific Rationale
The conversion of 3-bromo-5-hydroxybenzoic acid to its methyl ester is achieved through a Fischer-Speier esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol (methanol in this case) is typically used.[4][5]
The mechanism proceeds through several key steps:[6][7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
References
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols for the Regioselective Bromination of Methyl 3-hydroxybenzoate
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the regioselective bromination of methyl 3-hydroxybenzoate. This document delves into the underlying chemical principles, explores various synthetic strategies, and offers detailed protocols to achieve selective bromination at specific positions on the aromatic ring.
Introduction: The Strategic Importance of Regioselectivity
Methyl 3-hydroxybenzoate is a versatile building block in organic synthesis. The strategic installation of a bromine atom onto its aromatic ring via electrophilic aromatic substitution opens up a plethora of synthetic possibilities. The brominated derivatives are valuable intermediates, for instance, in the preparation of selective inhibitors and other complex molecules of pharmaceutical interest.[1][2][3] The bromine atom can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of intricate molecular architectures.[4]
However, the presence of two directing groups on the benzene ring—the hydroxyl (-OH) group and the methyl ester (-COOCH3) group—presents a challenge in controlling the position of the incoming electrophile. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers, which can lead to complex purification procedures and reduced overall yield. This guide elucidates the principles governing this selectivity and provides practical protocols for directing the bromination to the desired position.
Theoretical Principles of Regioselectivity in the Bromination of Methyl 3-hydroxybenzoate
The outcome of the electrophilic bromination of methyl 3-hydroxybenzoate is dictated by the interplay of the electronic effects of the existing substituents.
The Directing Effects of Substituents
-
The Hydroxyl (-OH) Group : The -OH group is a powerful activating group and an ortho, para-director.[5][6] The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect).[6][7] This donation significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to the hydroxyl group, making these sites highly susceptible to electrophilic attack.[5]
-
The Methyl Ester (-COOCH3) Group : The methyl ester group is a deactivating group and a meta-director.[4][8] The carbonyl group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect), pulling electron density out of the aromatic ring.[9] This deactivation makes the ring less reactive towards electrophiles. Resonance structures show a buildup of positive charge at the ortho and para positions relative to the ester group, thus directing incoming electrophiles to the meta position (C5).[4]
Competing Influences and Predicted Regioselectivity
In methyl 3-hydroxybenzoate, these two groups are in competition. The strongly activating nature of the hydroxyl group generally dominates the deactivating effect of the methyl ester.[8][10] Therefore, electrophilic substitution is expected to occur predominantly at the positions activated by the -OH group: C2, C4, and C6.
The diagram below illustrates the directing effects of the hydroxyl and methyl ester groups on the aromatic ring of methyl 3-hydroxybenzoate.
Caption: Directing effects of the hydroxyl and methyl ester groups.
The relative distribution of the 2-, 4-, and 6-bromo isomers depends on steric hindrance and the specific reaction conditions employed. The C2 position is sterically hindered by the adjacent bulky methyl ester group, suggesting that bromination at C4 and C6 might be favored.
Controlling Regioselectivity: Reagents and Conditions
The choice of brominating agent, solvent, temperature, and catalyst can significantly influence the regiochemical outcome of the reaction.
Brominating Agents
-
Molecular Bromine (Br₂) : A common and potent brominating agent. Its reaction with highly activated rings like phenols can be vigorous and may lead to polysubstitution.[4][7] To achieve monobromination, the reaction is typically carried out in a suitable solvent at low temperatures, sometimes with a catalyst to enhance the electrophilicity of the bromine.[4][11]
-
N-Bromosuccinimide (NBS) : A versatile and milder brominating agent often preferred for activated aromatic compounds like phenols.[12][13] It can provide a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination. The choice of solvent is crucial when using NBS; for example, dimethylformamide (DMF) has been reported to promote high para-selectivity in the bromination of some phenols.[12]
Reaction Conditions
-
Solvents : The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon tetrachloride are common.[11] Polar protic solvents like methanol or acetic acid can also be used and may affect the reactivity of the brominating agent.[14]
-
Temperature : Electrophilic aromatic brominations are often conducted at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of by-products and enhance selectivity.[4][11]
-
Catalysts : While the highly activated ring of methyl 3-hydroxybenzoate may not strictly require a catalyst, Lewis acids or protic acids can be used to enhance the electrophilicity of the brominating agent and influence the isomer distribution. For instance, p-toluenesulfonic acid (pTsOH) has been used in NBS-mediated brominations.[14]
Application Notes and Protocols
This section provides detailed protocols for the regioselective bromination of methyl 3-hydroxybenzoate. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Methyl 4-bromo-3-hydroxybenzoate
This protocol focuses on the bromination at the C4 position, which is ortho to the activating hydroxyl group. This method utilizes the esterification of the corresponding brominated carboxylic acid.
Reaction Scheme:
4-bromo-3-hydroxybenzoic acid + CH₃OH --(H₂SO₄)--> Methyl 4-bromo-3-hydroxybenzoate
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Purity/Grade |
| 4-bromo-3-hydroxybenzoic acid | 30 mmol | 1.0 | ≥98% |
| Methanol (anhydrous) | 100 mL | - | ACS Grade |
| Concentrated Sulfuric Acid | 2.6 mL | - | 98% |
| Saturated aq. Sodium Bicarbonate | As needed | - | - |
| Ethyl Acetate | As needed | - | ACS Grade |
| Anhydrous Sodium Sulfate | As needed | - | ACS Grade |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of Methyl 4-bromo-3-hydroxybenzoate.
Step-by-Step Protocol:
-
To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL).[1]
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid until the pH reaches approximately 7.
-
Concentrate the reaction solution to about one-third of its original volume under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid.[1]
Expected Outcome:
-
Product: Methyl 4-bromo-3-hydroxybenzoate
-
Yield: Approximately 89%[1]
-
Appearance: White solid
-
CAS Number: 106291-80-9[1]
Protocol 2: Synthesis of Methyl 2-bromo-3-hydroxybenzoate using NBS
This protocol aims for bromination at the C2 position, ortho to the hydroxyl group, using N-Bromosuccinimide. The regioselectivity can be influenced by the solvent and temperature.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Purity/Grade |
| Methyl 3-hydroxybenzoate | 10 mmol | 1.0 | ≥98% |
| N-Bromosuccinimide (NBS) | 10 mmol | 1.0 | ≥98% |
| Acetonitrile (anhydrous) | 20 mL | - | ACS Grade |
| Dichloromethane | As needed | - | ACS Grade |
| Water | As needed | - | - |
| Anhydrous Sodium Sulfate | As needed | - | ACS Grade |
Step-by-Step Protocol:
-
Dissolve methyl 3-hydroxybenzoate (10 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Add N-Bromosuccinimide (10 mmol) in one portion.[15]
-
Stir the resulting mixture at 0 °C. The reaction time may vary, so it is crucial to monitor the progress by TLC. A typical reaction time could be several hours.[15]
-
Once the starting material is consumed, quench the reaction by adding water (50 mL).
-
Extract the product with dichloromethane (3 x 30 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
Expected Outcome:
-
The reaction is likely to produce a mixture of isomers (2-bromo, 4-bromo, and 6-bromo). The precise ratio will depend on the exact conditions. Careful chromatography is required to isolate the methyl 2-bromo-3-hydroxybenzoate.[16][17]
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. [Link]
-
Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475. [Link]
-
Cole, A. C., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank, 2018(4), M1025. [Link]
-
Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Nayak, S. K., & Das, S. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1349-1354. [Link]
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Yusubov, M. S., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16643-16650. [Link]
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Chemistry Steps. Reactions of Phenols. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. [Link]
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Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]
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Clark, J. (2020). Fundamentals of Organic Chemistry. [Link]
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Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
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National Center for Biotechnology Information. Methyl 4-bromo-3-hydroxybenzoate. [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Link]
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PubChem. Methyl 2-bromo-3-hydroxybenzoate. [Link]
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Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
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MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]
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Application Notes and Protocols: Laboratory-Scale Synthesis of Methyl 3-bromo-5-hydroxybenzoate
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of Methyl 3-bromo-5-hydroxybenzoate (CAS No: 192810-12-1). This compound is a valuable building block in organic synthesis, particularly as an intermediate for pharmaceuticals and other fine chemicals.[1][2] The protocol herein details an efficient and high-yielding Fischer-Speier esterification of 3-bromo-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedural steps to ensure reproducibility and success.
Introduction and Synthetic Strategy
This compound is a polysubstituted benzoate ester featuring bromine, hydroxyl, and methyl ester functional groups on an aromatic scaffold.[3] This unique arrangement of reactive sites makes it a versatile precursor for constructing more complex molecular architectures, often through cross-coupling reactions at the bromine position or derivatization of the hydroxyl group.[3]
The most direct and reliable laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid. While this precursor can be synthesized through selective bromination of 3,5-dihydroxybenzoic acid, such reactions can be challenging to control due to the highly activating nature of the two hydroxyl groups, potentially leading to di-brominated byproducts.[4][5] Therefore, this protocol focuses on the final esterification step, assuming the availability of the 3-bromo-5-hydroxybenzoic acid starting material.
We will employ a modified Fischer-Speier esterification, where the acid catalyst is generated in situ from the reaction of acetyl chloride with the methanol solvent. This method avoids the direct use of corrosive concentrated mineral acids and provides excellent yields under mild conditions.[6]
Health & Safety Precautions
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
3-Bromo-5-hydroxybenzoic Acid: May cause skin and eye irritation. It is toxic if swallowed.[8]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Acetyl Chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water and alcohols. Harmful if swallowed or inhaled.
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
-
Sodium Bicarbonate (NaHCO₃): Generally non-hazardous, but dust may cause mild respiratory irritation. Use care when neutralizing acids, as this generates CO₂ gas, which can cause pressure buildup.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work. An appropriate spill kit should be readily accessible.
Materials and Reagents
The following table summarizes the key reagents and their relevant properties for this synthesis.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | C₇H₅BrO₃ | 217.02 | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent & Solvent |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Catalyst Precursor |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Wash Solvent |
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via an acid-catalyzed esterification mechanism. Acetyl chloride reacts with the methanol solvent to generate hydrogen chloride (HCl) in situ, which serves as the proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Fischer-Speier Esterification Mechanism
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Experimental Synthesis Workflow
The following diagram outlines the complete workflow from reaction setup to product isolation and purification.
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a literature procedure with a reported yield of 97%.[6]
Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent premature hydrolysis of acetyl chloride.
-
To the flask, add 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol, 1.0 eq).
-
Add anhydrous methanol (10 mL) to the flask and stir to dissolve the solid. Some gentle warming may be required for full dissolution; ensure the solution is cooled back down before proceeding.
Reagent Addition and Reaction
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Causality: The reaction of acetyl chloride with methanol is highly exothermic and generates HCl gas. Cooling the solution ensures this reaction is controlled, allowing the HCl to dissolve and catalyze the esterification efficiently rather than escaping the flask.
-
Slowly, add acetyl chloride (0.912 mL, 12.9 mmol, 1.4 eq) to the reaction mixture dropwise via syringe over 5-10 minutes. Maintain the temperature at 0°C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature overnight (approx. 16 hours) to ensure it proceeds to completion.
Work-up and Isolation
-
After the reaction period, dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL).
-
Trustworthiness: The NaHCO₃ wash neutralizes the excess HCl catalyst and any unreacted carboxylic acid. This step is self-validating; add the bicarbonate solution slowly and vent the funnel frequently until CO₂ evolution (effervescence) ceases, indicating complete neutralization.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 30 mL) to remove residual water and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). The drying agent should appear free-flowing, not clumped, to indicate sufficient drying.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting product, this compound, should be obtained as a white solid.[6]
Purification and Characterization
The crude product is often of high purity.[6] However, if required, recrystallization from an ethyl acetate/hexanes solvent system can be performed.
-
Expected Yield: ~2.1 g (97%)[6]
-
Appearance: White solid[6]
-
Molecular Weight: 231.04 g/mol [9]
-
Melting Point: 133 °C[1]
-
Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, and LCMS. The expected [M+H]⁺ peak in LCMS-ESI is m/z 232.9.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time to 24 hours. Ensure the methanol used was anhydrous. |
| Loss of product during work-up. | Ensure pH is > 8 during bicarbonate wash to prevent the phenolate form from becoming water-soluble. Do not overwash. | |
| Reaction Stalls | Insufficient catalyst. | Ensure the acetyl chloride used was fresh. Add a slightly larger excess (e.g., 1.5 eq). |
| Water in the reaction mixture. | Use oven-dried glassware and anhydrous methanol. | |
| Oily Product | Impurities present. | Purify the product by recrystallization from ethyl acetate/hexanes or by flash column chromatography. |
| Di-ester byproduct | N/A for this reaction. | This is more of a concern when starting from 3,5-dihydroxybenzoic acid. The phenolic -OH is much less reactive towards esterification under these conditions. |
References
-
Chemsrc. (2025). This compound | CAS#:192810-12-1. Retrieved from [Link]
- Google Patents. (1996). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Journal of the Chemical Society C. (1967). The bromination of some derivatives of resorcinol. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (1976). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
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Application Notes and Protocols for Heck and Sonogashira Coupling Reactions with Methyl 3-bromo-5-hydroxybenzoate
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 3-bromo-5-hydroxybenzoate is a key synthetic intermediate, valued for its trifunctional nature which allows for sequential and site-selective modifications. The presence of a bromine atom, a hydroxyl group, and a methyl ester on the aromatic ring provides multiple handles for diversification, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The bromine atom, in particular, serves as a prime site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of two of the most powerful of these transformations, the Heck and Sonogashira coupling reactions, as applied to this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into the critical parameters that govern their success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Part 1: The Heck Coupling Reaction of this compound
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are common motifs in a wide range of biologically active compounds.
Mechanistic Overview
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving palladium in the 0 and +2 oxidation states.[2] The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II)-aryl intermediate.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene double bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the coupled alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck coupling reaction.
Critical Parameters and Component Choices
The success of a Heck reaction is contingent on the careful selection of several key components:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[3] For more challenging couplings, pre-formed Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky phosphines, such as tri(o-tolyl)phosphine or phosphine-N-heterocyclic carbene (NHC) ligands, can be beneficial for less reactive aryl bromides.[4]
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the catalytic cycle.[1] Triethylamine (Et₃N) is a common choice, though inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and catalyst.
A Note on the Hydroxyl Group: The free hydroxyl group in this compound is generally well-tolerated in Heck reactions. However, under strongly basic conditions or at high temperatures, deprotonation of the phenol could potentially lead to catalyst inhibition or side reactions. The use of a moderately strong base like K₂CO₃ is often a good starting point to mitigate these effects.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a general procedure for the Heck coupling of this compound with styrene. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by styrene (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Cost-effective and efficient precatalyst. |
| Ligand | PPh₃ (4 mol%) | Stabilizes the Pd(0) species and promotes the catalytic cycle. |
| Base | K₂CO₃ (2.0 eq) | Moderately strong base to neutralize HBr without deprotonating the phenol. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent that dissolves all components. |
| Temperature | 100-120 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Alkene | Styrene (1.2 eq) | A slight excess ensures complete consumption of the aryl bromide. |
Troubleshooting Common Issues
-
Low Conversion: Increase the reaction temperature or time. Consider using a more active catalyst system, such as a palladacycle or an NHC-ligated palladium catalyst. Ensure all reagents and solvents are anhydrous.
-
Dehalogenation of Starting Material: This side reaction can occur if the β-hydride elimination is slow. Lowering the reaction temperature or using a different base may help.
-
Formation of Homocoupled Alkene: This can be an issue if the reaction is run for too long or at too high a temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Part 2: The Sonogashira Coupling Reaction of this compound
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6] The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[5]
Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-aryl complex.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The base deprotonates the alkyne, forming a copper(I) acetylide.
A copper-free Sonogashira reaction is also possible, where the base is strong enough to directly deprotonate the alkyne, which then coordinates to the palladium center.[7]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Critical Parameters and Component Choices
The success of a Sonogashira coupling is highly dependent on the judicious choice of reagents and conditions:
-
Palladium Catalyst: As with the Heck reaction, Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is also a frequently used and stable precatalyst.[7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the copper acetylide intermediate.[6]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging substrates, bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the alkyne and neutralize the HBr byproduct.
-
Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), DMF, and toluene. The choice of solvent can influence the reaction rate and yield.
Compatibility of the Free Hydroxyl Group: The Sonogashira reaction is generally tolerant of free hydroxyl groups, and protection is often not required.[8] The mild basic conditions typically employed are not sufficient to cause significant deprotonation of the phenol.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene. The reaction should be performed under an inert atmosphere.
Materials:
-
This compound
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and Et₃N. Then, add phenylacetylene (1.1 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A stable and efficient precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N (3.0 eq) | Acts as both a base and a solvent in some cases. |
| Solvent | Anhydrous THF | A good solvent for dissolving the reactants and catalyst. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
| Alkyne | Phenylacetylene (1.1 eq) | A slight excess ensures complete reaction of the aryl bromide. |
Troubleshooting Common Issues
-
Low Conversion: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can be applied. Ensure all reagents are of high purity and the solvents are anhydrous.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne. This can be minimized by using a lower reaction temperature, shorter reaction times, and ensuring a truly anaerobic environment. A copper-free protocol can also be considered.
-
Dehalogenation: Similar to the Heck reaction, dehalogenation of the starting material can occur. Optimizing the base and temperature can help to suppress this side reaction.
Conclusion
The Heck and Sonogashira coupling reactions are powerful tools for the functionalization of this compound, enabling the synthesis of a diverse range of complex molecules. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these transformations to advance their synthetic goals. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these important cross-coupling reactions.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
- de Vries, J. G. The Heck reaction. In The Mizoroki-Heck Reaction, John Wiley & Sons, Ltd, 2009; pp 1-27.
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Molecules. The Mizoroki–Heck Reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Reddit. Sonogashira coupling in presence of hydroxyl groups. [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Wipf Group. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
PubMed Central. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
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- 8. reddit.com [reddit.com]
derivatization of Methyl 3-bromo-5-hydroxybenzoate for medicinal chemistry
An In-Depth Guide to the Derivatization of Methyl 3-bromo-5-hydroxybenzoate for Medicinal Chemistry Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient exploration of chemical space and the rapid development of structure-activity relationships (SAR). This compound (CAS No: 192810-12-1) has emerged as a highly valuable and versatile building block for drug discovery programs.[1][2] Its utility stems from the trifunctional nature of the scaffold, which features three distinct and orthogonally addressable chemical handles: a phenolic hydroxyl group, a methyl ester, and an aryl bromide.
This unique arrangement allows for a systematic and modular approach to library synthesis. The phenolic hydroxyl provides a site for hydrogen bonding interactions and can be readily modified to modulate physicochemical properties.[1] The methyl ester serves as a precursor to carboxylic acids or amides, which are crucial for interacting with biological targets or improving pharmacokinetic profiles.[1] Critically, the bromine atom is perfectly poised for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl substituents to explore new binding pockets and optimize potency.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core derivatization strategies for this compound. We will provide field-proven insights, detailed experimental protocols, and the scientific rationale behind key experimental choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [1][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][5] |
| Molecular Weight | 231.04 g/mol | [1][2][4] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 124-126 °C / 130-135 °C | [1][4][6] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol | [1] |
Core Derivatization Strategies: A Multi-Vector Approach to SAR
The true power of this compound lies in its capacity for selective, sequential modification. The differential reactivity of its functional groups allows for a controlled and predictable synthesis of complex analogs.
Caption: Derivatization pathways for this compound.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl is an excellent starting point for modification. Its acidity allows for easy deprotonation, and its role as a hydrogen bond donor/acceptor is critical in many protein-ligand interactions.
A. O-Alkylation and Etherification
Converting the phenol to an ether is a common strategy to increase lipophilicity, block a potential site of metabolism (e.g., glucuronidation), or act as a steric shield. The Williamson ether synthesis is the most direct method.
-
Causality: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions like ester hydrolysis. Stronger bases (e.g., NaH) can be used but require anhydrous conditions and may risk competitive reaction at the ester. The reaction is typically performed in a polar aprotic solvent like acetone or DMF to facilitate the Sₙ2 reaction.
B. Acylation and Protection
In multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions, particularly those involving strong bases or organometallics. Conversion to an acetate or pivaloate ester is a common strategy.
Palladium-Catalyzed Cross-Coupling at the Bromine Position
The aryl bromide is arguably the most versatile handle on the scaffold. It is a prime substrate for palladium-catalyzed cross-coupling reactions, which have revolutionized medicinal chemistry.[7]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and highly functional group-tolerant method for creating a carbon-carbon bond between the aryl bromide and an organoboron compound (typically a boronic acid or ester).[8][9] This allows for the introduction of diverse (hetero)aryl rings, which can be used to probe new binding pockets, enhance pi-stacking interactions, or tune the electronics of the parent ring.
-
Causality: The success of a Suzuki coupling depends on the synergistic action of the palladium source, ligand, base, and solvent.[10][11]
-
Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source is used. The choice of phosphine ligand is crucial; bulky, electron-rich ligands like SPhos or XPhos often accelerate the rate-limiting oxidative addition step and promote the reductive elimination step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] An aqueous solution of a base like K₂CO₃ or K₃PO₄ is common.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[8]
-
Sources
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- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. aablocks.com [aablocks.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Methyl 3-bromo-5-hydroxybenzoate in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug discovery campaign. Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) has emerged as a highly valuable and versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from a unique trifunctional architecture: a bromine atom, a phenolic hydroxyl group, and a methyl ester. This arrangement provides chemists with three distinct reactive sites that can be addressed with high selectivity, a concept known as orthogonal functionalization.[4]
The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate bi-aryl systems common to many drug classes.[4] The phenolic hydroxyl and methyl ester groups offer opportunities for etherification, esterification, hydrolysis, and amidation, allowing for the introduction of diverse pharmacophoric elements and the modulation of physicochemical properties.[4] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and expert insights into its reactivity and handling.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety profile is paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 192810-12-1 | [1][5][6] |
| Molecular Formula | C₈H₇BrO₃ | [1][5] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| Appearance | White to pale yellow or brown solid | [4][7][8] |
| Melting Point | 130-135 °C | [3][7] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, Methanol | [4][7] |
| Storage | Store sealed in a dry place at room temperature, protected from light | [1][3][6] |
Safety & Handling Precautions: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7][9] All manipulations should be performed inside a certified chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] In case of contact, wash the affected area thoroughly with water.[10][11]
Core Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is the most synthetically versatile feature of the molecule, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern API synthesis for creating C(sp²)–C(sp²) bonds.[12][13] This reaction is instrumental in building the bi-aryl backbones of many blockbuster drugs, including Angiotensin II Receptor Blockers (ARBs).[12]
Protocol: Synthesis of a Bi-aryl Precursor for Angiotensin II Receptor Blockers (ARBs)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
1. Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
2. Experimental Workflow:
Sources
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. This compound - Protheragen [protheragen.ai]
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- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 192810-12-1|this compound|BLD Pharm [bldpharm.com]
- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 8. anaxlab.com [anaxlab.com]
- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-bromo-5-hydroxybenzoate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of Methyl 3-bromo-5-hydroxybenzoate in Medicinal Chemistry
This compound (CAS No. 192810-12-1) is a trifunctional aromatic building block of significant interest to researchers, scientists, and drug development professionals.[1][2] Its strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on the benzene ring offers a versatile platform for the synthesis of complex and biologically active molecules.[1][2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group allows for etherification or can act as a hydrogen bond donor, and the methyl ester provides a site for further modification, such as amidation or hydrolysis. This unique combination of functionalities makes this compound a valuable starting material in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and analogues of natural products like resveratrol.[2]
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols and the scientific rationale behind the synthetic strategies.
Key Synthetic Transformations and Applications
The utility of this compound stems from its ability to undergo a variety of chemical transformations in a controlled and predictable manner. The two primary reaction pathways that unlock its synthetic potential are palladium-catalyzed cross-coupling reactions at the bromine position and derivatization of the hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
The bromine atom on the aromatic ring is ideally positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the coupling of this compound with a wide array of boronic acids and their derivatives, leading to the formation of diverse biaryl scaffolds. These scaffolds are prevalent in many kinase inhibitors and other therapeutic agents.
Resveratrol, a naturally occurring stilbene, and its derivatives are known for their wide range of biological activities. This compound can serve as a key starting material for the synthesis of novel resveratrol analogues with potentially enhanced therapeutic properties. A key step in this synthesis is a Suzuki-Miyaura coupling to introduce the second aromatic ring.
Caption: Suzuki-Miyaura coupling workflow.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-hydroxy-5-(4-methoxyphenyl)benzoate
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-hydroxy-5-(4-methoxyphenyl)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to protect the catalyst.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium(0) catalyst. Degassing the solvents prior to use is a critical step to ensure the longevity and activity of the catalyst.
-
Base: The base (potassium carbonate) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Biphasic Solvent System: The use of a biphasic solvent system like toluene/water is common in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.
O-Alkylation and Etherification: Expanding Structural Diversity
The phenolic hydroxyl group of this compound provides another point for diversification. It can be readily alkylated to form ethers, which is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. This O-alkylation can be performed before or after the cross-coupling reaction, offering flexibility in the synthetic design.
Benzofurans are a class of heterocyclic compounds found in many biologically active natural products and synthetic drugs. This compound can be a precursor for the synthesis of benzofuran derivatives through a multi-step sequence involving an initial O-alkylation followed by an intramolecular cyclization.
Caption: Benzofuran synthesis workflow.
Detailed Protocol: Synthesis of a Propargyl Ether Intermediate for Benzofuran Synthesis
This protocol describes the O-alkylation of this compound with propargyl bromide.
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or DMF.
-
Stir the suspension at room temperature.
-
Add propargyl bromide (1.1 eq) dropwise to the mixture.
-
Continue stirring the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC. This typically takes 4-8 hours.
-
After the reaction is complete, filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic for the subsequent reaction with the alkyl halide.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the S_N2 reaction.
-
Propargyl Bromide: The use of propargyl bromide introduces a terminal alkyne functionality, which is a versatile handle for further transformations, including the intramolecular cyclization to form the benzofuran ring.
Data Presentation: Representative Bioactive Scaffolds
The following table summarizes the key bioactive molecular scaffolds that can be synthesized from this compound, along with their potential therapeutic applications.
| Scaffold | Key Synthetic Step | Potential Bioactivity | Representative Therapeutic Areas |
| Biaryl Benzoates | Suzuki-Miyaura Coupling | Kinase Inhibition, GPCR Modulation | Oncology, Inflammation, Metabolic Diseases |
| Stilbene Analogues | Suzuki-Miyaura/Heck Coupling | Antioxidant, Anti-inflammatory, Anti-cancer | Cardiovascular Disease, Neurodegenerative Disorders |
| Benzofuran Derivatives | O-Alkylation & Cyclization | Kinase Inhibition, Antimicrobial, Antiviral | Oncology, Infectious Diseases |
| Biaryl Ethers | O-Alkylation & Suzuki Coupling | Various | Diverse |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its trifunctional nature allows for a wide range of synthetic manipulations, enabling the construction of diverse and complex molecular architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this starting material in their drug discovery and development programs. Future applications of this compound will likely expand as new and innovative synthetic methodologies are developed, further solidifying its importance in the field of medicinal chemistry.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Compound Profile: this compound
Before initiating any purification protocol, a thorough understanding of the target compound's physicochemical properties is essential. These properties dictate the choice of stationary phase, solvent system, and overall chromatographic strategy.
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [4] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 124-135°C (range from different sources) | [4][5][6] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, methanol, and other polar organic solvents. | [1][4][7] |
| Chemical Features | Contains a phenolic hydroxyl (-OH) group, a methyl ester (-COOCH₃), and a bromine (-Br) atom on an aromatic ring. The phenolic group imparts slight acidity and polarity. | [4] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of this compound.
Q1: My compound is stuck at the top of the column and won't elute, even with moderate polarity solvents. What's happening?
A1: This is a classic sign that the mobile phase is not polar enough to displace the compound from the highly polar silica gel. The phenolic hydroxyl group in your compound forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to very strong adsorption.[8]
Root Causes & Step-by-Step Solutions:
-
Insufficient Solvent Polarity: Your eluent (e.g., a low percentage of ethyl acetate in hexanes) lacks the strength to compete for the binding sites on the stationary phase.[8]
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% Ethyl Acetate (EtOAc)/Hexane, try increasing to 20%, 30%, and so on. If EtOAc/Hexane is insufficient, a more polar solvent system is required. A common next step for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[9] Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it.
-
-
Strong Acid-Base Interaction: Standard silica gel is slightly acidic, which can lead to excessive retention of compounds with basic or, in this case, hydrogen-bond-donating phenolic groups.[8][10]
-
Solution: While less common for phenols than for amines, if you observe significant tailing or irreversible binding, you can pre-treat your silica gel. Make a slurry of the silica in your starting eluent and add a small amount of a competitive agent, like a few drops of acetic acid, to the slurry and the mobile phase. This can sometimes help by occupying the most active sites on the silica. However, the primary solution remains increasing eluent polarity.
-
Q2: I see my compound moving on the column, but the separation from impurities is very poor. All the spots are bunched together on my TLC plates.
A2: This issue indicates that your chosen solvent system is too polar, causing all components of the mixture to travel with the solvent front (high Rf values), or that your column technique needs refinement.
Root Causes & Step-by-Step Solutions:
-
Overly Polar Mobile Phase: If the eluent is too strong, it will wash all compounds down the column without allowing for differential partitioning between the stationary and mobile phases.[8]
-
Solution: The ideal solvent system should place your target compound at an Rf value of approximately 0.25-0.35 on the TLC plate.[11] This provides the optimal balance for good separation on the column. If your Rf is >0.5, reduce the concentration of the polar solvent in your mixture (e.g., go from 30% EtOAc/Hexane to 15% EtOAc/Hexane).
-
-
Column Overload: Loading too much crude material onto the column saturates the stationary phase, preventing proper separation.[12]
-
Solution: A general rule is to use a silica gel mass that is 20 to 50 times the mass of your crude sample.[8] For difficult separations, a higher ratio (approaching 100:1) may be necessary. If you suspect overloading, reduce the amount of sample applied to the column.
-
-
Improper Column Packing: Air bubbles or channels in the silica bed create pathways where the solvent and sample can travel down the column without interacting with the stationary phase, leading to poor resolution.
-
Solution: Ensure a homogenous, crack-free, and air-free packing. Use the slurry method: mix your silica with the initial, least polar solvent, pour it into the column in one continuous motion, and use gentle pressure or tapping to settle the bed. Never let the solvent level drop below the top of the silica bed.[8]
-
Q3: My compound is producing a long, trailing streak (tailing) down the column and on my TLC plates. How can I get sharp, well-defined bands?
A3: Peak tailing is a very common issue with phenolic compounds on silica gel. It is caused by non-ideal interactions, primarily the strong, slow-to-dissociate hydrogen bonding between your compound's hydroxyl group and the acidic silanol sites on the silica.[12]
Root Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: This is the most probable cause. The interaction between the phenolic -OH and silica's Si-OH groups is strong and can have slow dissociation kinetics, leading to a "tail" of molecules dragging behind the main band.[12]
-
Solution 1: Modify the Mobile Phase. Adding a small amount of a highly polar solvent can sharpen the bands. For instance, switching from an EtOAc/Hexane system to a DCM/MeOH system can be effective. Even adding just 0.5-1% MeOH to a DCM eluent can significantly improve the band shape for polar compounds.[10]
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, the acidic nature of silica gel may be the problem. Consider using neutral alumina as the stationary phase, which has different adsorptive properties and can be better for separating certain polar compounds.[10][13] Always run a TLC on an alumina plate first to see if separation is feasible.
-
-
Poor Sample Solubility/Loading Technique: If the compound is not fully dissolved in the eluent as it is being applied, or if a highly concentrated band is loaded in a solvent much stronger than the mobile phase, it can lead to tailing.[14]
-
Solution: Use the Dry Loading Method. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (2-5 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[14] This powder can then be carefully added to the top of the packed column. This technique ensures the sample is introduced in a low-volume, evenly distributed band.
-
Experimental Workflow & Protocols
Workflow Diagram: Column Chromatography Purification
This diagram outlines the logical flow from initial analysis to the final purified product.
Caption: Standard workflow for column chromatography purification.
Protocol 1: Determining the Optimal Solvent System via TLC
-
Prepare a stock solution of your crude this compound in a solvent like ethyl acetate or DCM.
-
Spot the solution onto a pencil line at the bottom of several TLC plates.
-
Develop each plate in a different solvent system. Good starting points for this compound include:
-
10% Ethyl Acetate / 90% Hexane
-
20% Ethyl Acetate / 80% Hexane
-
30% Ethyl Acetate / 70% Hexane
-
5% Methanol / 95% Dichloromethane
-
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that gives your desired product an Rf value between 0.25 and 0.35, with good separation from impurities.[11]
Protocol 2: Column Packing and Sample Loading (Dry Load Method)
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle air pressure. Ensure the final bed is flat and free of cracks. Add a protective layer of sand on top.[14]
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-5x the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed.
-
Begin elution , starting with the non-polar solvent system determined by TLC.
Frequently Asked Questions (FAQs)
Q: How much silica gel should I use for my column? A: A general guideline is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[8] For very similar compounds, this ratio might be increased to 100:1 or more.
Q: What is the main difference between using Ethyl Acetate/Hexane vs. Methanol/Dichloromethane? A: Ethyl Acetate/Hexane is a standard, moderately polar system suitable for a wide range of compounds.[9] Methanol/Dichloromethane is a much more polar system, necessary for eluting highly polar compounds that do not move significantly in EtOAc/Hexane.[9] Given the phenolic nature of your compound, a DCM/MeOH system is a likely candidate if simpler systems fail.
Q: Can my compound decompose on silica gel? A: It's possible, as silica gel is acidic. Phenols are generally stable, but if you suspect decomposition (e.g., you see a new spot appear after letting the sample sit on a TLC plate for an hour), you can use a deactivated stationary phase.[13] This can be neutral alumina or silica gel that has been treated with a base like triethylamine (typically ~1% in the eluent).[9]
Q: How do I properly create a solvent gradient? A: A solvent gradient involves starting with a low-polarity mobile phase and systematically increasing its polarity over the course of the separation.[8] For example, you might start with 10% EtOAc/Hexane, then after several column volumes, switch to 20% EtOAc/Hexane, then 30%, and so on. This ensures that non-polar impurities elute first, followed by your slightly more polar product, and finally the very polar impurities. Avoid large, sudden jumps in polarity, as this can crack the silica bed and lead to poor separation.[8]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific.
-
METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1. ChemicalBook.
-
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5. BenchChem.
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
How To Choose Solvent System For Column Chromatography? Chemistry For Everyone.
-
Column chromatography. University of Calgary, Department of Chemistry.
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
-
Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry.
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews.
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
-
This compound. CymitQuimica.
-
This compound | 192810-12-1. Biosynth.
-
This compound. SRIRAMCHEM.
-
192810-12-1 | this compound. AA Blocks.
-
METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1. ChemicalBook.
-
192810-12-1 | this compound. Anax Laboratories.
Sources
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 6. aablocks.com [aablocks.com]
- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
recrystallization techniques for purifying Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support guide for the recrystallization of Methyl 3-bromo-5-hydroxybenzoate (CAS 192810-12-1). This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals to overcome common challenges in the purification of this versatile building block. The advice herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Selecting the ideal solvent is the most critical step for successful recrystallization. The goal is to find a solvent where this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2]
Given the compound's structure—containing a polar phenolic hydroxyl group and a methyl ester—polar organic solvents are the most promising candidates.[3][4]
-
Primary Recommendation: Start with Methanol or Ethanol . These solvents are often effective for aromatic esters and phenolic compounds.[5][6] Published data indicates this compound is soluble in methanol.[7]
-
Alternative Single Solvents: Toluene can be effective for aromatic compounds and is worth testing.[3] Water is generally a poor choice for this organic molecule as the compound is only slightly soluble.[8][9]
-
Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is the next logical step.[1] A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, like methanol or ethyl acetate) and then add a "poor" or "anti-solvent" (in which it is insoluble, like water or hexanes) until the solution becomes cloudy.
Q2: How do I perform a small-scale solvent test to find the right system?
A2: Before committing your entire batch of crude product, always perform small-scale solubility tests.[1][5] This minimizes waste and quickly identifies the optimal solvent or solvent pair.
Protocol for Solvent Screening:
-
Place approximately 50-100 mg of your crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene, water, hexanes) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily in a small volume (e.g., <0.5 mL) at room temperature, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[10]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.
-
The ideal solvent is one that requires heating to dissolve the compound and yields a significant amount of crystalline precipitate upon cooling.[2][11]
Q3: What are the key steps for a successful recrystallization of this compound?
A3: A successful recrystallization is a systematic process that maximizes both purity and yield. The fundamental principle is that molecules of the same compound fit together best in a crystal lattice, excluding dissimilar impurity molecules.[12]
The core workflow involves seven key steps:
-
Choose the Solvent: Based on preliminary tests (see Q2).
-
Dissolve the Solute: In a minimum amount of the chosen solvent at or near its boiling point. Using excess solvent is a common error that drastically reduces yield.[13]
-
Decolorize (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal. However, use charcoal sparingly for phenolic compounds as it can adsorb the desired product.[10]
-
Filter Hot: To remove any insoluble impurities or the activated charcoal. This must be done quickly to prevent premature crystallization.
-
Crystallize: Allow the hot, clear solution to cool slowly and undisturbed. Slow cooling is crucial for forming large, pure crystals. Rapid cooling traps impurities.[12][14]
-
Collect and Wash: Collect the crystals via vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[11]
-
Dry: Dry the purified crystals completely to remove any residual solvent before determining the melting point and yield.[11]
Troubleshooting Guide
Q1: My compound won't fully dissolve in the hot solvent, even after adding a large amount. What should I do?
A1: This issue typically points to one of two causes:
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound, even when hot.[5] You should revisit the solvent screening step (see FAQ Q2) with different solvents.
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a majority of your compound has dissolved but some particulate matter remains, you should proceed to a hot filtration step to remove the insoluble material before cooling.[2]
Q2: I've dissolved my compound, but the solution has a colored tint. How can I fix this?
A2: Colored tints are usually due to high molecular weight, conjugated impurities. These can often be removed with activated charcoal.[11]
Procedure:
-
Keep the solution hot.
-
Add a very small amount of decolorizing charcoal (a micro-spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[10]
-
Swirl the hot mixture for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.
-
Caution: Phenolic compounds can sometimes interact with or be adsorbed by charcoal.[10] Use the minimum amount necessary.
Q3: After cooling, no crystals have formed. What went wrong?
A3: This is a very common issue with several potential solutions.
-
Too Much Solvent: This is the most frequent cause.[13] Your solution is not saturated enough for crystals to form. Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[14]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization needs a nucleation point to begin.[13] Solutions:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[14]
-
Seed Crystal: Add a tiny crystal of the crude or pure compound. This provides a perfect template for crystal growth.[14]
-
Cool Further: Ensure the flask has spent adequate time in an ice-water bath (15-20 minutes).
-
Q4: My compound "oiled out" instead of forming crystals. How can I recover my product?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (Melting Point of this compound: 124-126°C).[7] This is often caused by a high concentration of impurities or too rapid cooling.
Solutions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.[13]
-
Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to align properly into a crystal lattice.[13]
Q5: My crystals formed too quickly as a fine powder. Is this a problem?
A5: Yes, this can be a problem. Very rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[14] The goal is the slow growth of well-defined crystals.
Solution:
-
Reheat the flask to redissolve the powdered solid.
-
Add a small amount (5-10% more) of hot solvent to ensure the solution is not oversaturated.
-
Cool the solution much more slowly (see Q4) to encourage the formation of larger, purer crystals.[14]
Experimental Workflow & Data
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Index) | Suitability Notes for this compound |
| Methanol | 65 | 5.1 | Primary Candidate. Good solvent for phenols and esters.[5] High solubility when hot, lower when cold. |
| Ethanol | 78 | 4.3 | Excellent Candidate. Similar properties to methanol, slightly less volatile.[4] |
| Ethyl Acetate | 77 | 4.4 | Good Candidate. "Like dissolves like" principle applies as both are esters.[3] May be used in a mixed system with hexanes. |
| Toluene | 111 | 2.4 | Possible Candidate. Good for aromatic compounds.[3] Its boiling point is below the compound's melting point. |
| Water | 100 | 9.0 | Poor as a single solvent. Compound is only slightly soluble.[8] Best used as an anti-solvent with methanol or ethanol. |
| Hexanes | 69 | 0.1 | Poor as a primary solvent. Use as an anti-solvent with a more polar solvent like ethyl acetate.[4] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol assumes methanol has been identified as a suitable solvent.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the methanol on a hot plate to a gentle boil. Add the hot methanol to the crude solid in small portions, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Do not put the hot flask directly into an ice bath, as this will cause the solid to crash out, trapping impurities.[12]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the yield.
-
Collection: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold methanol. Swirl the crystalline slurry in the flask and pour it into the funnel with the vacuum applied.
-
Washing: With the vacuum still on, wash the collected crystals with a small portion of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces.[11]
-
Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.[11] Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely. Determine the final mass and melting point. A sharp melting point close to the literature value (124-126°C) indicates high purity.[7]
References
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 9. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. Recrystallization [sites.pitt.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Methyl 3-Hydroxybenzoate
Welcome to the technical support center for the bromination of methyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of your target brominated compounds.
Introduction to the Bromination of Methyl 3-Hydroxybenzoate
The bromination of methyl 3-hydroxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The reaction's outcome is governed by the interplay of the directing effects of the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups. The hydroxyl group is a powerful activating ortho-, para-director, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.[1][2][3] Conversely, the methyl ester group is a deactivating meta-director. Understanding these competing influences is paramount to achieving the desired regioselectivity and yield.
This guide will delve into the nuances of this reaction, providing practical advice to navigate the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the bromination of methyl 3-hydroxybenzoate.
Q1: What is the expected major product of the monobromination of methyl 3-hydroxybenzoate?
The hydroxyl group's strong activating and ortho-, para-directing effect dominates the reaction. Therefore, the bromine will preferentially substitute at the positions ortho and para to the -OH group. The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The methyl ester at C3 will direct meta to itself, which also corresponds to positions C1 and C5. The confluence of these directing effects strongly favors bromination at the C2, C4, and C6 positions. The major monobrominated product will depend on the specific reaction conditions, but often a mixture of isomers is obtained.
Q2: Is a Lewis acid catalyst necessary for this reaction?
No, a Lewis acid catalyst is generally not required and can even be detrimental.[2][4][5] The hydroxyl group is a potent activating group that makes the aromatic ring of methyl 3-hydroxybenzoate sufficiently electron-rich to react with brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) without additional activation.[3][6] In fact, using a Lewis acid can lead to over-bromination and the formation of multiple unwanted side products.[7]
Q3: What are the most common brominating agents for this reaction?
The most commonly employed brominating agents for phenols and their derivatives are:
-
Molecular Bromine (Br₂): A powerful and readily available brominating agent. Its high reactivity can sometimes lead to a lack of selectivity and over-bromination if not carefully controlled.[8][9]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[10][11] It is often preferred for achieving monobromination and can be used under various conditions.[12]
-
Potassium Bromide (KBr) with an Oxidant: Systems like KBr with oxidants such as bromate (BrO₃⁻) can generate bromine in situ, offering a regioselective and high-atom-economy approach to bromination.[8][13]
Q4: How can I control the regioselectivity of the bromination?
Controlling regioselectivity is a key challenge. Here are some strategies:
-
Choice of Brominating Agent: Milder reagents like NBS often provide better selectivity than molecular bromine.[10]
-
Solvent: The choice of solvent can influence the ortho:para ratio.[14] Non-polar solvents may favor different isomeric products compared to polar solvents.[15]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[16]
-
Steric Hindrance: The existing substituents on the ring will sterically hinder attack at certain positions, influencing the final product distribution.
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides solutions to frequently encountered problems during the bromination of methyl 3-hydroxybenzoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Decomposition of starting material or product. | 1. Use a fresh, pure source of the brominating agent. NBS can decompose over time.[11] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time, monitoring by TLC to determine the point of maximum conversion. 4. Consider using a milder brominating agent or lower reaction temperature. Ensure the workup procedure is not degrading the product.[17] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions are too harsh (high temperature, potent brominating agent). 2. Over-bromination (di- or tri-brominated products). | 1. Lower the reaction temperature. Use a milder brominating agent like NBS instead of Br₂.[10] 2. Use a stoichiometric amount (or slightly less) of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[8] |
| Inseparable Mixture of Isomers | The electronic and steric effects lead to the formation of isomers with very similar physical properties. | 1. Optimize reaction conditions for regioselectivity (see above). 2. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography. 3. Consider a multi-step synthetic route that introduces the substituents in a different order to achieve the desired isomer. |
| Reaction Stalls Before Completion | 1. The brominating agent has been consumed. 2. The reaction has reached equilibrium. | 1. Add a small additional portion of the brominating agent and monitor the reaction by TLC. 2. If an equilibrium is suspected, consider removing a byproduct if possible, although this is less common in bromination reactions. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the bromination of methyl 3-hydroxybenzoate using two common brominating agents.
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
This protocol aims for a more controlled monobromination.
Materials:
-
Methyl 3-hydroxybenzoate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0-1.1 eq) in the same solvent.
-
Add the NBS solution dropwise to the stirred solution of methyl 3-hydroxybenzoate over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (or the reaction appears to have stopped), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the desired brominated isomer(s).
Protocol 2: Bromination using Molecular Bromine (Br₂)
This protocol uses the more reactive molecular bromine and requires careful control to avoid over-bromination.
Materials:
-
Methyl 3-hydroxybenzoate
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel and gas trap (for HBr)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in the chosen solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of molecular bromine (1.0-1.1 eq) in the same solvent.
-
Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the bromine solution dropwise to the stirred reaction mixture. The red-brown color of bromine should disappear as it reacts.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully quench by adding saturated aqueous sodium thiosulfate solution until the bromine color is no longer present.
-
If using an organic solvent, proceed to the workup as described in Protocol 1. If using acetic acid, carefully neutralize with a base (e.g., NaHCO₃) and then extract with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the general electrophilic aromatic substitution mechanism for the bromination of a phenol derivative.
Caption: General mechanism of electrophilic aromatic bromination.
Safety Precautions
Working with brominating agents requires strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS):
-
Molecular Bromine (Br₂):
-
Highly toxic, corrosive, and can cause severe burns.
-
Work exclusively in a certified chemical fume hood.
-
Use appropriate PPE, including heavy-duty gloves and a face shield.
-
Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[18][19][21]
References
- Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. (n.d.).
- Like the bromination of benzene, bromination of phenol is also carried out in the presence of a Lewis acid. (2024-04-21). Brainly.com.
- Zhang, J., Chang, X., Bowman, E. C., Holt, C. J., Lodewyk, M. W., Miller, R. M., & Xia, G. (n.d.). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry - ACS Publications.
- Regioselective bromination of phenols. (n.d.). ResearchGate.
- Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).
- Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? (n.d.). Pearson.
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). PMC - NIH.
- Ma, X., Tang, L., Zhou, Q., & colleagues. (2019-07-03). Regioselective Synthesis of Brominated Phenols. ChemistryViews.
- Why lewis acid is not required in bromination of phenol? (2019-01-13). Brainly.in.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Phenol _Electrophilic substitution rxn. (n.d.).
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2025-08-07).
- N-Bromosuccinimide. (n.d.). Santa Cruz Biotechnology.
- Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. (n.d.). Jack Westin.
- Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5. (n.d.). Benchchem.
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
- Electrophilic Substitution of Phenols. (2020-08-26). Chemistry LibreTexts.
- Bromination of phenol. (2024-09-27). Reddit.
- SAFETY DATA SHEET. (2025-05-29). Sigma-Aldrich.
- NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010-03-12).
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- Assertion : Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason : Lewis acid polarises the bromine molecule. (n.d.). Allen.
- Three bromination of phenols; (a) traditional electrophilic... (n.d.). ResearchGate.
- The intermediates in the interaction of phenols with N-bromosuccinimide. (2025-08-06). ResearchGate.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. (n.d.). Journal of the American Chemical Society - ACS Publications.
- Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019-06-04). PMC - NIH.
- N-Bromosuccinimide. (2019-07-06).
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016-09-29). Reddit.
- Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. (n.d.). Journal of the American Chemical Society.
- Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester.
- Bromination Help. (2024-02-13). Reddit.
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
- Methyl 3-hydroxybenzoate | 19438-10-9. (n.d.). ChemScene.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central.
- Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (n.d.). Arabian Journal of Chemistry.
- Catalytic effect of the bromide ions on the kinetics of bromination of o-hydroxy benzoic acid. (n.d.). ResearchGate.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022-09-24). Chemistry LibreTexts.
- Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. (n.d.). NIH.
- Methyl 3-Hydroxybenzoate | C8H8O3. (n.d.). PubChem.
- methyl 3-bromo-4-hydroxybenzoate AldrichCPR. (n.d.). Sigma-Aldrich.
- Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
- 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate. (n.d.). Apollo Scientific.
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- 14. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scaling Up the Production of Methyl 3-bromo-5-hydroxybenzoate
Welcome to the comprehensive technical support guide for the synthesis and scale-up of Methyl 3-bromo-5-hydroxybenzoate. This resource is tailored for researchers, scientists, and drug development professionals, offering practical, experience-driven advice to overcome common obstacles in the production of this valuable chemical intermediate.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely employed synthetic route is the direct bromination of methyl 3-hydroxybenzoate. This is an electrophilic aromatic substitution reaction where a brominating agent, such as liquid bromine (Br₂) or N-Bromosuccinimide (NBS), is used. The hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the benzene ring direct the bromine to the desired position.[4] The reaction is typically performed in a suitable solvent like glacial acetic acid at a controlled temperature, often between -10°C and 50°C.[5]
Q2: I'm observing the formation of a significant amount of di-brominated by-product. What is the cause and how can it be minimized?
A2: The formation of di-brominated impurities, such as Methyl 3,5-dibromo-4-hydroxybenzoate, is a frequent challenge, particularly when scaling up.[5] This occurs because the hydroxyl group activates the aromatic ring, making it susceptible to further bromination.[5]
Primary Causes:
-
Excess Brominating Agent: Using too much bromine or NBS.
-
Poor Temperature Control: Higher temperatures can lead to over-reaction.[4][6]
-
Localized High Concentrations: Inadequate mixing can create "hot spots" of the brominating agent.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the amount of the brominating agent.
-
Slow Addition: Add the brominating agent gradually to the reaction mixture.
-
Effective Cooling and Mixing: Maintain a low and consistent temperature with efficient stirring.[4]
Q3: What are the most effective methods for purifying this compound at an industrial scale?
A3: While column chromatography is suitable for small-scale lab work, it is not economically viable for large-scale production. The preferred industrial purification methods are:
-
Recrystallization: This is the most common technique. The crude product is dissolved in a hot solvent and then allowed to cool, causing the pure product to crystallize.
-
Distillation: Fractional distillation under reduced pressure can be used if there is a sufficient difference in the boiling points of the product and impurities.[4]
Part 2: Troubleshooting Guides for Scale-Up Challenges
This section provides in-depth troubleshooting for specific issues that may arise during the scale-up process.
Problem: Low and Inconsistent Yields
Symptoms: The amount of pure this compound obtained is significantly lower than anticipated and varies between batches.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion. | Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If necessary, extend the reaction time or slightly increase the temperature.[7] |
| Product Loss During Workup | The product might be lost during the separation and washing steps. | Ensure the aqueous layer is checked for any dissolved product before being discarded. The product may also get stuck in filtration media.[7] |
| Side Reactions | Other chemical reactions may be consuming the starting material or the product. | The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of by-products.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
Experimental Workflow for Optimizing Yield
Caption: A systematic workflow for yield optimization.
Problem: Product Purity Does Not Meet Specifications
Symptoms: The final product contains unacceptable levels of impurities, such as the starting material or di-brominated by-products.
Troubleshooting Protocol:
-
Identify the Impurities: Use analytical methods like NMR, HPLC, or LC-MS to determine the chemical structures of the main impurities.[8]
-
Trace the Source: Analyze samples from different stages of the process to pinpoint where the impurities are being formed or introduced.
-
Develop a Targeted Purification Strategy:
-
For unreacted starting material: Adjust the stoichiometry of the reactants or modify the purification process to better separate the starting material from the product.
-
For di-brominated impurities: Optimize the reaction conditions (temperature, addition rate) to minimize their formation.[4] Since these impurities have similar properties to the desired product, a multi-step purification process may be required.
-
Logical Relationship for Purity Control
Caption: The interplay between reaction conditions and purification in achieving high purity.
Problem: Final Product is Discolored
Symptoms: The this compound, which should be a white solid[2][9], appears yellow, tan, or pink.
Potential Causes and Solutions:
-
Trace Impurities: Small amounts of highly colored by-products can cause discoloration.
-
Oxidation: The phenolic hydroxyl group can oxidize, especially when exposed to air and light, forming colored compounds.[4]
-
Contamination from Equipment: Trace metals from the reactor or other equipment can sometimes lead to color formation.
Part 3: References
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References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE, CasNo.192810-12-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 6. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. 192810-12-1|this compound|BLD Pharm [bldpharm.com]
- 9. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
preventing the formation of dibrominated species in Methyl 3-bromo-5-hydroxybenzoate synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-5-hydroxybenzoate. Here, we address the common and critical challenge of preventing the formation of dibrominated species during the electrophilic bromination of Methyl 3-hydroxybenzoate. Our focus is on providing practical, field-tested advice and in-depth explanations to ensure the selective synthesis of the desired monobrominated product.
Troubleshooting Guide: Preventing Dibromination
Question 1: My reaction is producing a significant amount of a byproduct with a higher molecular weight, which I suspect is the dibrominated species. How can I confirm this and, more importantly, how can I prevent its formation?
Answer:
Your suspicion is likely correct. The formation of a dibrominated byproduct, Methyl 3,5-dibromo-2-hydroxybenzoate, is a common issue in this synthesis. This occurs because the starting material, Methyl 3-hydroxybenzoate, contains two activating groups: a hydroxyl (-OH) group and a methyl ester (-COOCH3) group. The hydroxyl group is a powerful activating ortho, para-director, making the positions ortho and para to it highly susceptible to electrophilic attack. The methyl ester group is a deactivating meta-director. The interplay of these directing effects favors substitution at the C4 and C6 positions (ortho and para to the -OH group and meta to the -COOCH3 group). Due to the strong activation by the hydroxyl group, the initially formed monobrominated product can be more reactive than the starting material, leading to a second bromination.
Confirmation of the Dibrominated Byproduct:
You can confirm the presence of the dibrominated species using the following techniques:
-
Thin-Layer Chromatography (TLC): The dibrominated product will have a different Rf value than the starting material and the desired monobrominated product. Typically, the dibrominated compound is less polar and will have a higher Rf value.
-
Mass Spectrometry (MS): This is the most definitive method. The dibrominated product will have a characteristic isotopic pattern for two bromine atoms and a molecular weight that is 78.9 g/mol higher than the monobrominated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the dibrominated product will show a distinct aromatic proton signal pattern compared to the monobrominated product.
Strategies to Prevent Dibromination:
The key to preventing dibromination is to control the reactivity of the system. Here are several strategies, ranging from simple adjustments to more significant methodological changes:
1. Choice of Brominating Agent:
Instead of using elemental bromine (Br₂), which is highly reactive and can lead to over-bromination, consider a milder and more selective brominating agent like N-Bromosuccinimide (NBS) .[1] NBS provides a low, steady concentration of electrophilic bromine, which helps to favor monobromination.[1]
2. Stoichiometry Control:
Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS relative to Methyl 3-hydroxybenzoate. Even a slight excess of the brominating agent can significantly increase the formation of the dibrominated product.
3. Temperature Control:
Perform the reaction at a low temperature.[1] Start the reaction at 0 °C and allow it to slowly warm to room temperature. Lower temperatures decrease the reaction rate, giving the electrophile more time to selectively react with the more abundant starting material rather than the monobrominated product.
4. Solvent Selection:
The choice of solvent can influence the reactivity of the brominating agent. For NBS brominations, polar aprotic solvents like acetonitrile are often effective.[1]
5. Slow Addition of the Brominating Agent:
Instead of adding the brominating agent all at once, add it dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, which is crucial for selectivity.
Recommended Protocol for Selective Monobromination:
This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibrominated byproduct.
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 3-hydroxybenzoate | |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂.[1] |
| Stoichiometry | 1.05 equivalents of NBS | Minimizes over-bromination. |
| Solvent | Acetonitrile | Polar aprotic solvent that facilitates the reaction.[1] |
| Temperature | 0 °C to room temperature | Controls reaction rate and improves selectivity.[1] |
| Addition | Slow, portion-wise addition of NBS | Maintains a low concentration of the electrophile. |
| Reaction Time | Monitor by TLC | Avoids prolonged reaction times that can lead to side products. |
Experimental Workflow:
Caption: Experimental workflow for selective monobromination.
Question 2: I've followed the recommendations, but I still have a mixture of mono- and di-brominated products. How can I effectively separate them?
Answer:
Separation of the desired monobrominated product from the dibrominated byproduct can be achieved through column chromatography or recrystallization .[1]
Column Chromatography:
This is generally the most effective method for separating compounds with different polarities.[1]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of nonpolar and polar solvents. A good starting point is a gradient of ethyl acetate in hexane. For example, you can start with 10% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate. The less polar dibrominated product will elute first, followed by the more polar monobrominated product. Monitor the fractions by TLC to identify the pure product.
Recrystallization:
Recrystallization can also be effective if the solubility differences between the two compounds are significant.[1]
-
Solvent System: You will need to find a solvent or a solvent mixture in which the desired monobrominated product has high solubility at high temperatures and low solubility at low temperatures, while the dibrominated impurity remains in solution or has a significantly different solubility profile. A mixture of chloroform and hexane or toluene could be a good starting point for experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of Methyl 3-hydroxybenzoate?
A1: The bromination of Methyl 3-hydroxybenzoate is an electrophilic aromatic substitution reaction. The aromatic ring acts as a nucleophile and attacks an electrophilic bromine species (Br⁺ or a polarized bromine molecule). The hydroxyl group strongly activates the ring towards this attack, directing the substitution to the positions ortho and para to it. The reaction proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity.
Caption: Reaction pathway showing desired and undesired bromination.
Q2: Can I use a catalyst to improve the selectivity of the reaction?
A2: While some brominations benefit from Lewis acid catalysts, in the case of highly activated substrates like phenols, a catalyst can often increase the reaction rate to the point where over-bromination becomes more problematic. For this specific synthesis, focusing on milder brominating agents and controlling the reaction conditions is generally a more effective strategy for achieving high selectivity.
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2] Spot the reaction mixture on a TLC plate alongside the starting material. As the reaction progresses, you will see the spot for the starting material diminish and a new spot for the product(s) appear. The reaction is complete when the starting material spot is no longer visible. It is advisable to use a solvent system for TLC that gives good separation between the starting material, the desired product, and the potential dibrominated byproduct (e.g., 20-30% ethyl acetate in hexane).
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Brominating agents like elemental bromine and NBS are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, always consult the Safety Data Sheet (SDS) for each chemical.
References
Sources
troubleshooting low yields in the esterification of 3-bromo-5-hydroxybenzoic acid
Welcome to the technical support center for the esterification of 3-bromo-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific chemical transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you might encounter during the esterification of 3-bromo-5-hydroxybenzoic acid, providing explanations and actionable solutions.
Q1: My Fischer esterification reaction has stalled, and the yield is poor. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer esterification of 3-bromo-5-hydroxybenzoic acid can stem from several factors related to the equilibrium nature of the reaction and the electronic properties of the starting material.
Underlying Causes:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2] The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials, thus limiting the yield.[1][2]
-
Electronic Effects: The bromine atom and the hydroxyl group are both electron-withdrawing groups, which can deactivate the carboxylic acid, making it less susceptible to nucleophilic attack by the alcohol.
-
Steric Hindrance: While not severe in this case, the substituents on the aromatic ring can introduce some steric hindrance, slowing down the reaction rate.
Troubleshooting Steps & Solutions:
-
Water Removal: To drive the reaction to completion, it is crucial to remove the water as it forms.[1][2]
-
Azeotropic Distillation: If your alcohol forms an azeotrope with water (e.g., toluene with higher alcohols), using a Dean-Stark apparatus is highly effective.
-
Drying Agents: The use of molecular sieves can be effective for water scavenging in some setups, though their efficiency can be limited in sealed-vessel microwave reactions.[1][2]
-
Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which helps to push the equilibrium towards the product side.[3]
-
-
Catalyst Choice and Concentration:
-
Strong Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard for Fischer esterification.[3] If the reaction is sluggish, consider increasing the catalyst loading, typically from a catalytic amount up to 0.1 equivalents.
-
Alternative Catalysts: For substrates sensitive to strong acids, solid acid catalysts like modified montmorillonite K10 or certain ionic liquids can be effective and offer easier separation.[4][5]
-
-
Reaction Temperature and Time:
-
Increased Temperature: Increasing the reaction temperature will increase the reaction rate. Refluxing in the chosen alcohol is a common practice.[1][2]
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture.[1][2][6]
-
Q2: I am observing a significant amount of a side product. How can I identify and minimize it?
A2: The presence of the phenolic hydroxyl group introduces the possibility of a competing O-alkylation (etherification) reaction, which is a common side reaction in the esterification of hydroxybenzoic acids.[7]
Identifying the Side Product:
-
Spectroscopic Analysis: The primary side product is likely the O-alkylated ester. This can be identified using NMR spectroscopy by the appearance of a new signal corresponding to the ether linkage (e.g., an -OCH₃ or -OCH₂CH₃ group) and the disappearance of the phenolic -OH proton signal. Mass spectrometry will also show a corresponding increase in the molecular weight.
Minimizing Side Product Formation:
-
Protecting the Hydroxyl Group: The most robust method to prevent O-alkylation is to protect the phenolic hydroxyl group before the esterification reaction.[8]
-
Suitable Protecting Groups:
-
Orthogonal Protection Strategy: Choose a protecting group that can be removed under conditions that will not affect the newly formed ester.
-
-
Milder Esterification Methods: If protecting group chemistry is not desirable, consider alternative esterification methods that are less prone to side reactions.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] It is a mild reaction that proceeds at room temperature and is suitable for sensitive substrates.[11][12]
-
Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] This method is particularly effective for sterically hindered substrates.[14]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the esterification of 3-bromo-5-hydroxybenzoic acid.
Q3: What are the optimal reaction conditions for the Fischer esterification of 3-bromo-5-hydroxybenzoic acid?
A3: While "optimal" conditions can vary based on the specific alcohol and scale, a good starting point for a laboratory-scale Fischer esterification would be:
| Parameter | Recommended Condition | Rationale |
| Alcohol | Use as solvent (large excess) | Drives the equilibrium towards the product.[3] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (0.05-0.1 eq.) | Strong acid catalyst is necessary to protonate the carbonyl oxygen.[3] |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | 4-24 hours (monitor by TLC or GC) | Allows the reaction to proceed to completion. |
| Water Removal | Dean-Stark apparatus if applicable | Essential for high yields in an equilibrium reaction. |
Q4: How do the bromo and hydroxyl substituents influence the reactivity of the carboxylic acid?
A4: Both the bromine atom and the hydroxyl group are electron-withdrawing groups through induction. This effect decreases the electron density on the aromatic ring and, to a lesser extent, on the carboxyl group. This deactivation makes the carbonyl carbon less nucleophilic, potentially slowing down the rate of esterification compared to unsubstituted benzoic acid.
However, the hydroxyl group's lone pairs can participate in resonance, which is an electron-donating effect. The overall electronic effect is a combination of these opposing forces. In the meta position, the inductive effect of the hydroxyl group is more dominant.
Q5: What are the best practices for purifying the final ester product?
A5: The purification strategy will depend on the properties of the ester and the impurities present.
-
Work-up:
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate solution.
-
Extract the ester into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[15]
-
Column Chromatography: For liquid esters or to separate from closely related impurities, column chromatography on silica gel is a standard technique.
-
Distillation: If the ester is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[15][16]
-
III. Experimental Workflows and Diagrams
Troubleshooting Low Yields: A Decision Tree
This diagram outlines a systematic approach to troubleshooting low yields in the esterification of 3-bromo-5-hydroxybenzoic acid.
Caption: Decision tree for troubleshooting low yields.
General Fischer Esterification Workflow
This diagram illustrates the general steps involved in a typical Fischer esterification reaction.
Caption: General Fischer esterification workflow.
IV. References
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org.
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. --INVALID-LINK--
-
Appendix 6: Protecting groups - Oxford Learning Link. --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. --INVALID-LINK--
-
Protecting Groups - chem.iitb.ac.in. --INVALID-LINK--
-
Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem. --INVALID-LINK--
-
Protecting Groups. --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. --INVALID-LINK--
-
Continuous process for preparing benzoic acid esters - Google Patents. --INVALID-LINK--
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. --INVALID-LINK--
-
Illustrated Glossary of Organic Chemistry - Fischer esterification. --INVALID-LINK--
-
Esterification of hydroxybenzoic acids - US5260475A - Google Patents. --INVALID-LINK--
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. --INVALID-LINK--
-
Steglich esterification - Wikipedia. --INVALID-LINK--
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. --INVALID-LINK--
-
Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid - Benchchem. --INVALID-LINK--
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. --INVALID-LINK--
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. --INVALID-LINK--
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Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. --INVALID-LINK--
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Steglich Esterification - Organic Chemistry Portal. --INVALID-LINK--
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. --INVALID-LINK--
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Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. --INVALID-LINK--
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esterification of carboxylic acids with - Organic Syntheses Procedure. --INVALID-LINK--
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(PDF) Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. --INVALID-LINK--
-
Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. --INVALID-LINK--
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. --INVALID-LINK--
-
Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents. --INVALID-LINK--
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. --INVALID-LINK--
-
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. --INVALID-LINK--
-
Application Notes and Protocols for the Esterification of 3-Bromobenzoic Acid - Benchchem. --INVALID-LINK--
-
3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. --INVALID-LINK--
-
10-240961 - 3-bromo-4-hydroxybenzoic-acid | 14348-41-5. --INVALID-LINK--
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- 10. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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- 16. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
removal of unreacted starting materials from Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other impurities during their synthetic work. Here, you will find practical troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles and validated laboratory techniques.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you might face during the workup and purification of this compound, particularly after a Fischer esterification reaction.
Issue 1: My final product is contaminated with a significant amount of unreacted 3-bromo-5-hydroxybenzoic acid. How can I effectively remove it?
Root Cause Analysis: The presence of the starting carboxylic acid is a common issue in Fischer esterification, as it is a reversible reaction.[1][2] The acidic nature of the starting material, 3-bromo-5-hydroxybenzoic acid, allows for its selective removal through an acid-base extraction.[3][4][5]
Recommended Protocol: Acid-Base Extraction
This technique leverages the difference in acidity between the phenolic ester (your product) and the carboxylic acid (your starting material) to separate them.[4][6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[7]
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][8][9]
-
Causality: Sodium bicarbonate is a weak base that will selectively deprotonate the more acidic carboxylic acid, converting it into its water-soluble sodium salt.[4][6] The phenolic hydroxyl group on your product is significantly less acidic and will not react with sodium bicarbonate.[4]
-
Caution: Perform this step with care, as the reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently.[4][9]
-
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the unreacted carboxylic acid, can be drained and discarded.
-
Repeat Wash (Optional): For significant amounts of acidic impurity, a second wash with fresh sodium bicarbonate solution may be necessary. Test the pH of the aqueous layer after the first wash; it should be basic.[9]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: This step helps to remove any remaining water dissolved in the organic layer and breaks up any emulsions that may have formed.[6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified this compound.
Issue 2: After the aqueous workup, I am experiencing low yields of my desired ester, this compound. What are the potential causes and solutions?
Root Cause Analysis: Low yields can stem from several factors, including incomplete reaction, product loss during the workup, or hydrolysis of the ester.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Le Chatelier's Principle: Fischer esterification is an equilibrium-driven process.[1][2] To drive the reaction towards the product, consider using a large excess of the alcohol (methanol in this case) or removing the water as it is formed, for instance, by using a Dean-Stark apparatus.[2][7]
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature (typically reflux).[2][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine when the reaction is complete.[10][11]
-
-
Product Loss During Workup:
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product in the interface between the aqueous and organic layers. A brine wash can help to break up these emulsions.[6]
-
Insufficient Extraction: If the product has some solubility in the aqueous phase, multiple extractions with the organic solvent can help to maximize the recovery of the product.
-
-
Ester Hydrolysis:
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of for this compound and its starting material?
A1: Understanding the physical properties of your starting material and product is crucial for planning an effective purification strategy.
| Property | 3-bromo-5-hydroxybenzoic acid | This compound |
| Molecular Formula | C₇H₅BrO₃[12] | C₈H₇BrO₃[13][14][15] |
| Molecular Weight | 217.02 g/mol [12] | 231.04 g/mol [16] |
| Appearance | Solid | White to pale yellow solid[16] |
| Solubility in Water | Slightly soluble | Slightly soluble in water[17] |
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization is a powerful technique for purifying solid compounds and can be used for this compound.[18] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Potential solvents to screen include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Q3: How can I monitor the progress of the purification process?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[10][11] By spotting the crude mixture, the organic layer after each wash, and the final product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the separation of the product from the unreacted starting material and other impurities.
Q4: What is the mechanism behind the acid-base extraction for this specific separation?
A4: The separation relies on the significant difference in the pKa values of the carboxylic acid and the phenol.
-
3-bromo-5-hydroxybenzoic acid: The carboxylic acid proton is relatively acidic and is readily removed by a weak base like sodium bicarbonate.
-
This compound: The phenolic proton is much less acidic and does not react with sodium bicarbonate.[4] This difference in reactivity allows for the selective conversion of the carboxylic acid into its water-soluble salt, facilitating its removal into the aqueous phase.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the acid-base extraction for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
- Google Patents. (n.d.). CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 192810-12-1 Name: Benzoic acid, 3-bromo-5-hydroxy-, methyl ester. Retrieved from [Link]
-
TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
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- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
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- 12. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
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stability and degradation of Methyl 3-bromo-5-hydroxybenzoate under different conditions
Welcome to the comprehensive technical support guide for Methyl 3-bromo-5-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance on the stability and degradation of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges you may encounter during your research.
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic compound with a unique combination of functional groups: a methyl ester, a hydroxyl group, and a bromine atom. This trifecta of functionalities makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, this structural complexity also presents challenges regarding its stability. Understanding its degradation pathways is crucial for ensuring the integrity of your experiments, the quality of your synthesized molecules, and the safety of potential drug candidates.
This guide will delve into the critical aspects of handling, storing, and analyzing this compound, with a focus on preventing and troubleshooting degradation-related issues.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common questions regarding the stability and proper handling of this compound.
Q1: What are the primary known instabilities of this compound?
This compound is susceptible to degradation through several pathways due to its functional groups. The primary concerns are:
-
Hydrolysis: The methyl ester group is prone to hydrolysis, especially under basic conditions, to yield 3-bromo-5-hydroxybenzoic acid.[1] This can also be catalyzed by acidic conditions, albeit generally at a slower rate for esters of p-hydroxybenzoic acid.[2][3]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities.[4] The presence of oxidizing agents should be strictly avoided.[5]
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination and the formation of other byproducts.[6][7]
-
Thermal Decomposition: Elevated temperatures can promote decomposition, potentially leading to the release of hydrogen bromide and the formation of brominated phenols and other aromatic byproducts.[8][9][10][11][12]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed, light-resistant container in a cool, dry place. For optimal preservation, storage at 10°C - 25°C, protected from light, is advised. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: Is this compound sensitive to moisture?
Yes, due to the potential for hydrolysis of the methyl ester, the compound is considered moisture-sensitive.[13] It is crucial to handle it in a dry environment and store it with a desiccant to prevent degradation.
Q4: What are the visible signs of degradation?
Degradation of this compound may be indicated by:
-
A change in color from a white or off-white solid to yellow or brown.
-
A change in the physical state, such as clumping or melting at a lower temperature than expected.
-
The appearance of additional peaks in an HPLC chromatogram during purity analysis.
Q5: Are there any known incompatibilities with other common laboratory reagents?
Yes, this compound is incompatible with strong oxidizing agents.[5] Contact with strong bases should also be avoided to prevent rapid hydrolysis of the ester. Care should be taken when using it in reactions with strong nucleophiles or under conditions that could promote transesterification.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during experiments involving this compound.
Issue: Unexpected Impurities in Reaction Mixtures
Symptom: You observe unexpected peaks in your HPLC or LC-MS analysis of a reaction mixture containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurities.
Issue: Low Yield or Incomplete Reaction
Symptom: Your reaction involving this compound results in a low yield of the desired product, with a significant amount of starting material remaining.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using HPLC. The presence of significant impurities can affect stoichiometry and reaction efficiency.
-
Assess Reaction Conditions:
-
Temperature: Is the reaction temperature optimal for the desired transformation? Elevated temperatures can lead to degradation.
-
Solvent: Is the solvent appropriate and anhydrous? Protic solvents may interfere with certain reactions.
-
Reagents: Are all other reagents of high purity and added in the correct stoichiometric amounts?
-
-
Investigate Potential Inhibition: The phenolic hydroxyl group can sometimes interfere with or inhibit certain catalytic reactions. Consider protecting the hydroxyl group if it is not the intended site of reaction.[14][15][16]
Issue: Inconsistent HPLC Results
Symptom: You are experiencing variable retention times, peak tailing, or poor resolution when analyzing this compound and its potential degradation products by HPLC.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the phenolic hydroxyl group and silanols on the column. | Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress silanol ionization. Add a small amount of a competing base like triethylamine (TEA) to the mobile phase. Use an end-capped HPLC column. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Poor Resolution | Inappropriate mobile phase or column chemistry. | Optimize the mobile phase composition (e.g., gradient, organic modifier). Consider a different column stationary phase (e.g., C18, Phenyl-Hexyl). |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your injection sequence. |
Part 3: Experimental Protocols for Stability Assessment
This section provides detailed protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[17][18][19][20][21]
General Forced Degradation Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Degradation of the Parabens | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of Methylparaben. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 6. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [researchportal.murdoch.edu.au]
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- 13. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 18. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 19. benchchem.com [benchchem.com]
- 20. sgs.com [sgs.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Methyl 3-bromo-5-hydroxybenzoate
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary method for purity assessment.[1][2] This guide provides an in-depth, experience-driven comparison of qNMR with conventional methods, focusing on the specific application of determining the purity of Methyl 3-bromo-5-hydroxybenzoate, a key building block in organic synthesis.
The qNMR Advantage: A Paradigm Shift in Purity Analysis
Unlike chromatographic methods that rely on response factors, which can vary between compounds, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[5][6] This inherent stoichiometry allows for the direct quantification of a substance against a certified reference material (internal standard) without the need for a structurally identical standard of the analyte itself.[7][8] This is a significant advantage, particularly when dealing with novel compounds or when a certified standard of the analyte is unavailable or prohibitively expensive.[5]
qNMR vs. Chromatographic Techniques: A Comparative Overview
To contextualize the utility of qNMR, a comparison with HPLC and GC is essential. While all three are powerful analytical tools, they operate on different principles, leading to distinct advantages and limitations.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[5] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Calibration | Requires a single, certified internal standard of known purity.[9] | Typically requires a calibration curve generated from multiple concentrations of the analyte standard. | Requires a calibration curve generated from multiple concentrations of the analyte standard. |
| Universality | Near-universal detection for soluble compounds containing NMR-active nuclei.[10] | Dependent on the analyte possessing a chromophore for UV detection or other detectable property. | Limited to volatile and thermally stable compounds. |
| Sample Integrity | Non-destructive, allowing for sample recovery.[3] | Destructive. | Destructive. |
| Information | Provides both quantitative and structural information simultaneously.[1] | Provides quantitative data and retention time for identification. | Provides quantitative data and retention time for identification. |
| Speed | Can be faster for single-point measurements as no extensive calibration curve is needed.[7] | Can be time-consuming due to column equilibration and gradient elution. | Generally faster than HPLC for suitable analytes. |
| Accuracy | High accuracy and low measurement uncertainty are achievable.[11] | Accuracy is dependent on the purity of the reference standard and the quality of the calibration curve. | Accuracy is dependent on the purity of the reference standard and the quality of the calibration curve. |
This table underscores that qNMR provides a more direct and often more accurate measure of purity, especially in research and development settings where analyte-specific standards may be scarce.[10]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section details a robust, step-by-step protocol for determining the purity of this compound using ¹H qNMR with an internal standard.
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity determination.
Selection of the Internal Standard
The choice of an internal standard (IS) is critical for accurate qNMR.[12] An ideal IS should:
-
Be of high purity (≥99.5%).[12]
-
Be chemically stable and not react with the analyte or solvent.[13]
-
Have resonance signals that do not overlap with analyte or solvent signals.[12][14]
-
Possess good solubility in the chosen deuterated solvent.[12]
-
Preferably have a simple spectrum with sharp singlets.[15]
For this compound (a phenolic compound), a suitable internal standard is Maleic Acid . It is highly pure, soluble in common NMR solvents like DMSO-d₆, and its vinylic proton signal appears as a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.
Sample Preparation
Accurate weighing is the largest source of potential error in qNMR.[5]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Adding Internal Standard: Accurately weigh approximately 8-10 mg of the internal standard (Maleic Acid) into the same vial. A 1:1 molar ratio is ideal but not strictly necessary.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
To ensure quantitativeness, specific acquisition parameters must be employed.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse angle must be used to ensure maximum and uniform excitation of all protons.[12][16][17]
-
Relaxation Delay (D1): This is the most critical parameter for quantitation. The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[15][18] For small molecules, a D1 of 30-60 seconds is often sufficient. An inversion-recovery experiment can be performed to determine T₁ values precisely.[19]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15][20] Typically, 8 to 16 scans are adequate for moderately concentrated samples.
-
Temperature: Maintain a constant and stable temperature throughout the experiment.
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform careful phasing and baseline correction to ensure accurate integration.
-
Signal Selection:
-
Analyte (this compound): Select a well-resolved signal that is free from overlap. The singlet corresponding to the methoxy protons (-OCH₃) is an excellent choice.
-
Internal Standard (Maleic Acid): Select the sharp singlet from the two vinylic protons.
-
-
Integration: Accurately integrate the selected signals for both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
P: Purity (in % w/w)
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: mass
-
analyte: this compound
-
IS: Internal Standard (Maleic Acid)
-
Causality and Self-Validation in the qNMR Protocol
The trustworthiness of this qNMR protocol is rooted in its self-validating system. The choice of a 90° pulse and a sufficiently long relaxation delay ensures that the acquired signal is a true representation of the molar concentration, eliminating biases from differential relaxation times.[17][20] The use of a certified internal standard provides metrological traceability to the International System of Units (SI).[4][6] Furthermore, the simultaneous acquisition of both analyte and standard signals in the same tube under identical conditions minimizes experimental variations.[21]
Logical Relationship of the qNMR Measurement Process
Caption: Logical inputs for qNMR purity calculation.
Conclusion: Embracing qNMR for Robust Purity Analysis
For researchers, scientists, and drug development professionals, qNMR offers a robust, accurate, and efficient alternative to traditional chromatographic methods for purity determination.[1] Its foundation on the direct proportionality of signal to molar quantity, combined with a non-destructive nature and the ability to provide structural confirmation, makes it an invaluable tool. By adhering to a meticulously planned and validated protocol, as outlined for this compound, qNMR can deliver high-quality, reliable purity data, accelerating research and ensuring the quality of pharmaceutical materials. The adoption of qNMR is not merely a change in technique but a step towards a more direct and fundamentally sound approach to chemical metrology.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (n.d.). University of Leicester. Retrieved from [Link]
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What is qNMR and why is it important?. (2012, December 4). Mestrelab Research. Retrieved from [Link]
-
Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved from [Link]
-
Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video]. YouTube. Retrieved from [Link]
-
Quantitative NMR. (n.d.). National Metrology Institute of Japan. Retrieved from [Link]
-
Degree of Quantitation (Q) and Accuracy in qNMR - General. (2024, January 27). Mestrelab Research. Retrieved from [Link]
-
Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1172-1181. Retrieved from [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
da Silva, A. B., et al. (2021). qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities. Journal of Pharmaceutical and Biomedical Analysis, 201, 114109. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
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Liu, D., & Li, D. (2019). Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. Magnetic Resonance in Chemistry, 57(7), 390–394. Retrieved from [Link]
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Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com. Retrieved from [Link]
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Christophoridou, S., & Dais, P. (2009). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 57(11), 4548-4555. Retrieved from [Link]
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Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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qNMR: the best pulse length for acquisition. (2016, September 30). Mestrelab Research. Retrieved from [Link]
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7). SciSpace. Retrieved from [Link]
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Effects of Tip Angle in Quantitative NMR Experiments. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
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Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
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An optimized combination of relaxation delay (d1) and number of scans... (n.d.). ResearchGate. Retrieved from [Link]
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GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). European Network of Forensic Science Institutes. Retrieved from [Link]
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Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. (2023, March 28). ACS Publications. Retrieved from [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc. Retrieved from [Link]
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Gödecke, T., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-588. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Methyl 3-bromo-5-hydroxybenzoate
Methyl 3-bromo-5-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and sites for further electrophilic substitution or cross-coupling reactions, makes it a versatile building block for complex molecular architectures. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers in medicinal and materials chemistry. This guide provides an in-depth comparison of the primary synthetic strategies, offering experimental insights and data to inform the selection of the most appropriate route for a given application.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via two principal retrosynthetic pathways, each with distinct advantages and challenges:
-
Route A: Esterification then Bromination. This strategy involves the initial protection of the carboxylic acid functionality of a dihydroxybenzoic acid precursor via esterification, followed by regioselective bromination.
-
Route B: Bromination then Esterification. In this alternative approach, the aromatic ring of a hydroxybenzoic acid is first brominated, followed by esterification of the resulting brominated carboxylic acid.
The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and the potential for side-product formation.
Route A: Synthesis via Bromination of Methyl 3,5-dihydroxybenzoate
This pathway commences with the readily available 3,5-dihydroxybenzoic acid. The initial step is a classic Fischer-Speier esterification, followed by a carefully controlled electrophilic aromatic substitution to introduce the bromine atom.
Mechanism & Rationale
The hydroxyl groups of 3,5-dihydroxybenzoic acid are strong activating groups, directing electrophiles to the ortho and para positions (C2, C4, and C6). Direct bromination of the free acid can lead to a mixture of mono- and di-brominated products, as well as potential decarboxylation under harsh conditions. Esterification of the carboxylic acid to the methyl ester serves two purposes: it protects the carboxyl group from participating in side reactions and slightly deactivates the ring, which can aid in controlling the extent of bromination. The two meta-positioned hydroxyl groups synergistically activate the C2, C4, and C6 positions. The steric hindrance at the C2 position between the two hydroxyl groups makes the C4 (and C6) positions the most likely sites for electrophilic attack.
Experimental Protocol: Route A
Step 1: Fischer Esterification of 3,5-dihydroxybenzoic acid
-
To a solution of 3,5-dihydroxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3,5-dihydroxybenzoate.
Step 2: Regioselective Bromination
-
Dissolve the methyl 3,5-dihydroxybenzoate in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise, maintaining the temperature below 5°C. The amount of bromine should be carefully controlled to favor mono-bromination.
-
Allow the reaction to stir at room temperature for several hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Workflow Visualization: Route A
Caption: Synthetic workflow for Route B.
Comparative Analysis
| Parameter | Route A: Esterification then Bromination | Route B: Bromination then Esterification |
| Starting Material | 3,5-Dihydroxybenzoic acid | 3-Bromo-5-hydroxybenzoic acid |
| Number of Steps | 2 | 1 (assuming availability of starting material) |
| Key Challenge | Regiocontrol during bromination; potential for over-bromination. | Synthesis or availability of the brominated starting material. |
| Reported Yield | Variable, dependent on bromination control. | High (e.g., 97% reported for the esterification step). [3] |
| Purification | Often requires column chromatography to separate isomers and over-brominated products. | Can often be purified by simple workup and recrystallization if starting material is pure. |
| Scalability | May be challenging to scale due to the need for precise control of bromination stoichiometry and temperature. | Generally more straightforward to scale, as Fischer esterification is a robust and well-understood reaction. |
| Reagents | Methanol, H₂SO₄, Bromine, Acetic Acid | Methanol, H₂SO₄ or Acetyl Chloride |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route B is often the preferred method in a laboratory setting, provided that 3-bromo-5-hydroxybenzoic acid is commercially available or can be synthesized efficiently. The final esterification step is high-yielding and the purification is typically straightforward, leading to a highly pure final product. [3] Route A is a valuable alternative if 3,5-dihydroxybenzoic acid is the more accessible starting material. However, this route requires careful optimization of the bromination step to maximize the yield of the desired mono-brominated product and minimize the formation of impurities. The directing effects of the two hydroxyl groups strongly favor bromination at the C4 position, but precise control of stoichiometry and reaction conditions is critical to prevent the formation of di-bromo byproducts.
Ultimately, the selection of the synthetic route will depend on a careful evaluation of starting material availability, cost, the scale of the synthesis, and the purification capabilities at hand. For process development and large-scale synthesis, the robustness and high yield of Route B's esterification step make it a particularly attractive option.
References
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University of California, Davis. The Fischer Esterification. Available at: [Link]
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University of California, Davis. Fischer Esterification Procedure. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]
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reactivity comparison of Methyl 3-bromo-5-hydroxybenzoate with its isomers
An In-Depth Guide to the Comparative Reactivity of Methyl 3-bromo-5-hydroxybenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Isomers, molecules sharing the same chemical formula but differing in structure, often exhibit vastly different biological activities and chemical behaviors. This compound is a versatile building block used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, its reactivity is not an isolated property; it is best understood in comparison to its positional isomers. The subtle shifts of a bromo, hydroxyl, or methyl ester group across the benzene ring can dramatically alter the molecule's electronic landscape, influencing everything from acidity to its propensity for cross-coupling reactions.
This guide provides an in-depth, objective comparison of the chemical reactivity of this compound with its key isomers. We will move beyond simple data reporting to explain the underlying principles—the electronic and steric effects—that govern these differences. The insights and experimental protocols herein are designed to empower researchers to make more informed decisions in their synthetic strategies.
The Isomeric Landscape: A Structural Overview
For this comparative analysis, we will focus on this compound and three of its positional isomers. These have been selected to provide a comprehensive look at how substituent interplay affects reactivity at each key functional group.
| Compound Name | Structure | Key Feature |
| This compound | Substituents are meta to each other. | |
| Methyl 5-bromo-2-hydroxybenzoate | -OH is ortho to -COOCH₃. | |
| Methyl 3-bromo-4-hydroxybenzoate | -OH is para to -COOCH₃. | |
| Methyl 2-bromo-5-hydroxybenzoate | -Br is ortho to -COOCH₃. |
Pillar 1: The Guiding Principles of Reactivity
The reactivity of these isomers is dictated by the combination of electronic and steric effects exerted by the three substituents: the hydroxyl group (-OH), the bromine atom (-Br), and the methyl ester group (-COOCH₃).
-
Hydroxyl Group (-OH): This group is strongly activating for electrophilic aromatic substitution. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+M) via its lone pairs.[3][4] It is a powerful ortho, para-director.
-
Bromo Group (-Br): Halogens are a unique case. They are deactivating due to a strong -I effect but are ortho, para-directing because of a competing +M effect.[5]
-
Methyl Ester Group (-COOCH₃): This group is deactivating and meta-directing. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[3][6]
Figure 1. Summary of the electronic effects of the key substituents.
Pillar 2: A Head-to-Head Reactivity Comparison
Acidity of the Phenolic Proton (pKa)
The acidity of the hydroxyl group is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups (-I, -M) stabilize the negative charge, increasing acidity (lowering pKa).
-
Methyl 3-bromo-4-hydroxybenzoate: The ester group is para to the -OH. Its strong -M effect significantly stabilizes the phenoxide, making this isomer the most acidic.
-
Methyl 5-bromo-2-hydroxybenzoate: The ester group is ortho to the -OH. In addition to the -I/-M effects, the proximity may allow for intramolecular hydrogen bonding, which stabilizes the protonated form, slightly decreasing acidity compared to the 4-hydroxy isomer. This is known as the "ortho-effect".[7]
-
This compound: The ester group is meta to the -OH. It can only exert its -I effect, not its stronger -M effect, on the phenoxide. This results in moderate acidity.
-
Methyl 2-bromo-5-hydroxybenzoate: The ester group is meta to the -OH, leading to a similar electronic situation as the 3-bromo-5-hydroxy isomer, predicting moderate acidity.
Predicted Acidity Ranking: 3-bromo-4-hydroxy > 5-bromo-2-hydroxy > 3-bromo-5-hydroxy ≈ 2-bromo-5-hydroxy
Nucleophilicity in O-Alkylation (Williamson Ether Synthesis)
This reaction depends on the nucleophilicity of the phenoxide ion, which attacks an alkyl halide.[8][9] While stronger bases are generally better nucleophiles, steric hindrance plays a crucial role.
-
This compound & Methyl 3-bromo-4-hydroxybenzoate: The hydroxyl group is relatively unhindered, making it a good substrate for O-alkylation after deprotonation.
-
Methyl 5-bromo-2-hydroxybenzoate & Methyl 2-bromo-5-hydroxybenzoate: The presence of a substituent ortho to the hydroxyl group (the ester or bromo group, respectively) can sterically hinder the approach of the alkyl halide to the phenoxide oxygen, potentially leading to slower reaction rates or lower yields compared to the less hindered isomers.[10]
Predicted O-Alkylation Reactivity: 3-bromo-4-hydroxy ≈ 3-bromo-5-hydroxy > 5-bromo-2-hydroxy > 2-bromo-5-hydroxy (assuming the bromo group is bulkier than the ester).
Reactivity in Suzuki-Miyaura Cross-Coupling
The key step in this palladium-catalyzed reaction is the oxidative addition of the palladium(0) complex to the carbon-bromine bond.[11][12] This step is favored when the carbon atom is more electrophilic (i.e., attached to an electron-poor ring).
-
Methyl 3-bromo-4-hydroxybenzoate: The C-Br bond is ortho to a strongly electron-donating -OH group and meta to the electron-withdrawing ester. The powerful +M effect of the hydroxyl group increases electron density at the site of the bromine, making oxidative addition less favorable.
-
Methyl 5-bromo-2-hydroxybenzoate: The C-Br bond is meta to both the donating -OH and the withdrawing -COOCH₃. Their effects are somewhat balanced, leading to intermediate reactivity.
-
This compound: The C-Br bond is flanked by two meta positions relative to the other groups. The electron density at this position is significantly reduced by the -I effects of both -OH and -COOCH₃, making the C-Br bond more susceptible to oxidative addition. This isomer is predicted to be highly reactive.
-
Methyl 2-bromo-5-hydroxybenzoate: The C-Br bond is ortho to the electron-withdrawing ester group, making this position highly electron-deficient and thus very reactive towards oxidative addition. However, severe steric hindrance from the adjacent ester group could impede the approach of the bulky palladium catalyst.
Predicted Suzuki Coupling Reactivity: 3-bromo-5-hydroxybenzoate > 2-bromo-5-hydroxybenzoate (if sterics don't dominate) > 5-bromo-2-hydroxybenzoate > 3-bromo-4-hydroxybenzoate.
Rate of Alkaline Ester Hydrolysis
The saponification of the methyl ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] The reaction is faster if the carbonyl carbon is more electrophilic.
-
Methyl 3-bromo-4-hydroxybenzoate: The hydroxyl group is para to the ester. Its strong +M effect donates electron density directly to the carbonyl group via conjugation, reducing its electrophilicity and significantly slowing down the rate of hydrolysis.
-
Methyl 5-bromo-2-hydroxybenzoate: The hydroxyl group is ortho to the ester. The +M effect also strongly deactivates the carbonyl carbon towards nucleophilic attack.
-
This compound & Methyl 2-bromo-5-hydroxybenzoate: In both cases, the hydroxyl group is meta to the ester. It cannot donate electrons via resonance to the carbonyl group. It only exerts a -I effect, which, along with the -I effect of the bromine, helps to increase the electrophilicity of the carbonyl carbon. These isomers are expected to hydrolyze fastest.
Predicted Hydrolysis Rate: 3-bromo-5-hydroxy ≈ 2-bromo-5-hydroxy > 5-bromo-2-hydroxy > 3-bromo-4-hydroxy.
Pillar 3: Experimental Validation and Protocols
The following table summarizes the physical properties of the isomers. Direct comparative kinetic data is scarce in the literature, so the reactivity predictions are based on established chemical principles.
| Compound | CAS Number | Melting Point (°C) | Predicted Acidity | Predicted Suzuki Reactivity | Predicted Hydrolysis Rate |
| This compound | 192810-12-1 | 133 | Moderate | Highest | Fast |
| Methyl 5-bromo-2-hydroxybenzoate | 38743-69-6 | 77-79 | High | Moderate | Slow |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | 118-121 | Highest | Lowest | Slowest |
| Methyl 2-bromo-5-hydroxybenzoate | 180194-44-1 | 74-76 | Moderate | High (sterically hindered) | Fast |
Experimental Protocol 1: Comparative Williamson Ether Synthesis
This protocol is designed to compare the O-alkylation reactivity of the isomers under identical conditions.
Objective: To synthesize the corresponding methyl ethers and compare reaction yields as a proxy for reactivity.
Materials:
-
This compound (and each isomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: For each isomer, add the methyl bromohydroxybenzoate (1.0 mmol) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the reactive phenoxide. The reaction generates H₂ gas and must be done under inert atmosphere and with caution.[14]
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 mmol) dropwise. Causality Note: Methyl iodide is an excellent Sₙ2 substrate. The reaction is run at 0°C to control the exotherm.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: Carefully pour the reaction mixture into ice-cold water (25 mL) and acidify to pH ~5 with 1 M HCl to neutralize any excess NaH.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Workup: Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the pure ether.
-
Analysis: Determine the yield for each isomer. Compare the yields to validate the predicted reactivity based on steric hindrance.
Figure 2. Experimental workflow for the comparative Williamson ether synthesis.
Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To couple the aryl bromides with phenylboronic acid and compare yields as an indicator of C-Br bond reactivity.
Materials:
-
This compound (and each isomer)
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as solvents)
Procedure:
-
Setup: To a reaction vial, add the aryl bromide isomer (0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 eq), potassium carbonate (1.5 mmol, 3.0 eq), and triphenylphosphine (0.04 mmol, 8 mol%).
-
Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 2 mol%). Causality Note: Pd(OAc)₂ with PPh₃ forms the active Pd(0) catalyst in situ. The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[15][16]
-
Solvent Addition: Add toluene (3 mL) and water (1 mL). The biphasic system is common for Suzuki couplings.
-
Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring for 6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation & Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography and compare the isolated yields.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the foundational principles of physical organic chemistry. The relative positioning of the hydroxyl, bromo, and methyl ester groups creates distinct electronic and steric environments that predictably govern the molecule's behavior in a wide range of chemical transformations.
-
Acidity is primarily controlled by the ability of substituents to stabilize the phenoxide via resonance.
-
O-Alkylation is highly sensitive to steric hindrance around the hydroxyl group.
-
Suzuki Coupling reactivity is dictated by the electron density at the C-Br bond, which influences the rate-limiting oxidative addition step.
-
Ester Hydrolysis rates are determined by the electrophilicity of the carbonyl carbon, which is strongly modulated by resonance effects from the hydroxyl group.
By understanding this interplay, synthetic chemists can select the appropriate isomer for a desired transformation or anticipate challenges and optimize reaction conditions, ultimately leading to more efficient and successful synthetic campaigns.
References
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St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Online] Available at: [Link]
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Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Online] Available at: [Link]
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Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. [Online] Available at: [Link]
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Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Online] Available at: [Link]
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-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Online] Available at: [Link]
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Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Online] Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids. [Online] Available at: [Link]
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Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Online] Available at: [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed?. [Online] Available at: [Link]
- Google Books. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Online] Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Online] Available at: [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Online] Available at: [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Online] Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Online] Available at: [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. [Online] Available at: [Link]
-
YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Online] Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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Scientific Research Publishing. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Online] Available at: [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Online] Available at: [Link]
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Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Online] Available at: [Link]
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PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688. [Online] Available at: [Link]
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NIH. (n.d.). Methyl 5-bromo-2-hydroxybenzoate - PMC. [Online] Available at: [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling with Methyl 3-bromo-5-hydroxybenzoate
This guide provides a comprehensive comparative analysis of palladium catalyst systems for the cross-coupling of Methyl 3-bromo-5-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer in-depth insights into catalyst selection, reaction mechanisms, and experimental design, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Importance of this compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2][3] These transformations are fundamental in the pharmaceutical and materials science industries for constructing complex molecular architectures from readily available precursors.[3][4]
This compound is a particularly valuable building block. The strategic placement of its functional groups—a bromine atom for coupling, a hydroxyl group for further functionalization or to modulate biological activity, and a methyl ester—makes it a versatile precursor for a wide range of high-value compounds, including pharmaceuticals and functional materials.[5] However, the electronic nature of this substrate, featuring both an electron-donating hydroxyl group and an electron-withdrawing ester group, alongside the potential for the phenolic proton to interfere with catalysis, presents unique challenges. The selection of an appropriate palladium catalyst system is therefore not a trivial matter but a critical decision that dictates the success of the synthetic endeavor.
This guide will dissect the performance of several key palladium catalysts across the most pertinent cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
The Catalytic Landscape: Choosing the Right Tool for the Job
The efficacy of a palladium catalyst is profoundly influenced by the ligands that coordinate to the metal center. These ligands dictate the catalyst's stability, activity, and substrate scope by modulating the electronic and steric environment of the palladium atom.[1][6][7] Our comparative study will focus on three major classes of palladium catalysts.
-
Classical Phosphine Ligands: Represented by the venerable Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this catalyst is a foundational tool in cross-coupling chemistry.[8][9] While effective for many transformations, its performance can be limited with more challenging substrates.
-
Ferrocene-Based Ligands: The [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl₂) is an air-stable, robust, and highly versatile catalyst.[10][11][12] Its unique bite angle and electronic properties make it a reliable choice for a broad array of coupling reactions, particularly the Suzuki-Miyaura coupling.[13][14]
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos, when combined with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, form some of the most active catalysts known.[15] Their steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination, especially with sterically hindered or electronically deactivated aryl halides.[16][17]
Below is a logical workflow for selecting a catalyst system for a given cross-coupling reaction.
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A Spectroscopic Journey: Characterizing Methyl 3-bromo-5-hydroxybenzoate and its Synthetic Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. Methyl 3-bromo-5-hydroxybenzoate, a versatile building block, offers multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, 3,5-dihydroxybenzoic acid and methyl 3,5-dihydroxybenzoate. Through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations occurring at each synthetic step. This comparative approach not only validates the successful synthesis of the target molecule but also provides a valuable reference for researchers in the field.
The Synthetic Pathway: From Dihydroxy Acid to Brominated Ester
The synthesis of this compound is a multi-step process that begins with the readily available 3,5-dihydroxybenzoic acid. The synthetic strategy involves two key transformations: Fischer esterification to protect the carboxylic acid and introduce the methyl ester functionality, followed by regioselective bromination.
Caption: Synthetic workflow for this compound.
The initial Fischer esterification is a classic acid-catalyzed reaction that converts the carboxylic acid of 3,5-dihydroxybenzoic acid into a methyl ester. This step is crucial as it protects the carboxylic acid from reacting in the subsequent bromination step. The choice of methanol as the solvent and a strong acid catalyst like sulfuric acid ensures an efficient conversion.
The second step, regioselective bromination, introduces a bromine atom onto the aromatic ring. The hydroxyl groups are activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The synergistic effect of the two hydroxyl groups strongly directs the electrophilic substitution to the C2, C4, or C6 positions. However, due to steric hindrance between the two hydroxyl groups, the bromine atom is preferentially directed to the C4 position, which is para to one hydroxyl group and ortho to the other. To achieve monobromination and prevent the formation of di- or tri-brominated products, a mild brominating agent such as N-bromosuccinimide (NBS) is often employed.[3]
Experimental Protocols
Protocol 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
This protocol is adapted from established Fischer esterification procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,5-dihydroxybenzoic acid in 100 mL of methanol.
-
Acid Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by rotary evaporation.
-
Extraction: Pour the residue into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxybenzoate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Regioselective Bromination of Methyl 3,5-dihydroxybenzoate
This protocol is based on general procedures for the bromination of activated aromatic rings.[3]
-
Reaction Setup: Dissolve 5.0 g of methyl 3,5-dihydroxybenzoate in 50 mL of a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution (1 x 30 mL) to remove any unreacted bromine, followed by a wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Spectroscopic Comparison
The following sections detail the expected spectroscopic changes at each stage of the synthesis, providing the data necessary to confirm the identity and purity of the intermediates and the final product.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for tracking the changes in the proton environment of the aromatic ring and the functional groups. The principles of NMR spectroscopy are well-established and rely on the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[4][5]
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -OH Protons | -OCH₃ Protons | -COOH Proton |
| 3,5-Dihydroxybenzoic Acid | ~6.9 (d, 2H), ~6.5 (t, 1H) | ~9.5 (br s, 2H) | - | ~12.5 (br s, 1H) |
| Methyl 3,5-dihydroxybenzoate | ~6.8 (d, 2H), ~6.4 (t, 1H) | ~9.6 (br s, 2H) | ~3.8 (s, 3H) | - |
| This compound | ~7.3 (t, 1H), ~7.1 (t, 1H), ~6.9 (t, 1H) | ~10.0 (br s, 1H) | ~3.9 (s, 3H) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis:
-
3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate: The most significant change is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) at around 12.5 ppm and the appearance of a sharp singlet at approximately 3.8 ppm, characteristic of the methyl ester (-OCH₃) protons.[6] The aromatic proton signals remain largely unchanged, confirming that the esterification has occurred without altering the aromatic core.
-
Methyl 3,5-dihydroxybenzoate to this compound: The introduction of the bromine atom significantly alters the symmetry of the aromatic ring. The simple doublet and triplet pattern of the precursor is replaced by a more complex pattern of three distinct aromatic proton signals. The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the bromine atom. The integration of the aromatic region will now correspond to three protons instead of three in the precursor. Additionally, one of the hydroxyl proton signals will disappear.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | C=O Carbon | -OCH₃ Carbon |
| 3,5-Dihydroxybenzoic Acid | ~159 (C-OH), ~132 (C-COOH), ~108 (CH), ~107 (CH) | ~170 | - |
| Methyl 3,5-dihydroxybenzoate | ~159 (C-OH), ~132 (C-COOR), ~108 (CH), ~107 (CH) | ~168 | ~52 |
| This compound | ~159 (C-OH), ~134 (C-Br), ~132 (C-COOR), ~123 (CH), ~118 (CH), ~110 (CH) | ~166 | ~53 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis:
-
3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate: The key change is the appearance of a new signal around 52 ppm, corresponding to the methyl carbon of the ester group. The carbonyl carbon signal may shift slightly.
-
Methyl 3,5-dihydroxybenzoate to this compound: The introduction of bromine will cause one of the aromatic carbon signals to shift significantly downfield to around 134 ppm, which is characteristic of a carbon atom attached to a bromine. The other aromatic carbon signals will also experience shifts due to the change in the electronic environment. The number of distinct aromatic carbon signals will increase due to the loss of symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[7]
Table 3: Comparative IR Data (cm⁻¹)
| Compound | O-H Stretch (Alcohol/Phenol) | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch | Aromatic C=C Stretch |
| 3,5-Dihydroxybenzoic Acid | ~3500-3300 (broad) | ~3300-2500 (very broad) | ~1700-1680 | ~1320-1210 | ~1600, ~1450 |
| Methyl 3,5-dihydroxybenzoate | ~3500-3300 (broad) | - | ~1720-1700 | ~1300-1200 | ~1600, ~1450 |
| This compound | ~3500-3300 (broad) | - | ~1720-1700 | ~1300-1200 | ~1600, ~1450 |
Analysis:
-
3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate: The most noticeable change is the disappearance of the very broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a slightly higher wavenumber (~1720-1700 cm⁻¹) compared to the carboxylic acid. The broad O-H stretch of the phenolic hydroxyl groups remains.
-
Methyl 3,5-dihydroxybenzoate to this compound: The IR spectrum of the final product is expected to be very similar to that of its immediate precursor. The key functional groups (phenolic -OH, ester C=O) remain the same. The C-Br stretch appears in the fingerprint region (below 690 cm⁻¹) and may not be easily distinguishable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3,5-Dihydroxybenzoic Acid | 154 | 137 ([M-OH]⁺), 109 ([M-COOH]⁺) |
| Methyl 3,5-dihydroxybenzoate | 168 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
| This compound | 230/232 (due to ⁷⁹Br/⁸¹Br isotopes) | 199/201 ([M-OCH₃]⁺), 151/153 ([M-COOCH₃-Br]⁺) |
Analysis:
-
3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate: The molecular ion peak shifts from m/z 154 to m/z 168, a difference of 14 mass units, corresponding to the addition of a methylene (-CH₂-) group from the esterification.[8] The fragmentation pattern will also change, with a characteristic loss of the methoxy group (-OCH₃, 31 amu) instead of the hydroxyl group (-OH, 17 amu).
-
Methyl 3,5-dihydroxybenzoate to this compound: The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9] The fragmentation pattern will include the loss of the methoxy group to give fragments at m/z 199 and 201.
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors, 3,5-dihydroxybenzoic acid and methyl 3,5-dihydroxybenzoate. By systematically analyzing the changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectra at each synthetic step, we have established a clear and verifiable pathway for the synthesis and characterization of the target molecule. The provided experimental protocols and detailed spectral interpretations serve as a valuable resource for researchers, enabling them to confidently synthesize and identify these important chemical intermediates. The principles of spectroscopic analysis discussed herein are broadly applicable and reinforce the importance of these techniques in modern organic chemistry.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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What is the basic principle of NMR in inorganic or organic chemistry? Quora. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
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192810-12-1 | MFCD10566800 | this compound. AA Blocks. [Link]
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Methyl 3-bromo-4-hydroxybenzoate. PubChem. [Link]
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3-Bromo-5-hydroxybenzoic acid. PubChem. [Link]
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Methyl 3,5-Dihydroxybenzoate. PubChem. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-bromo-5-hydroxybenzoate
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Methyl 3-bromo-5-hydroxybenzoate, a critical building block in the synthesis of various pharmaceutical compounds.[1] The objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights required to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity, product quality, and regulatory compliance.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes a lifecycle approach to analytical procedure validation.[2][3] Our focus extends beyond procedural steps to the underlying scientific rationale, enabling a robust and self-validating analytical system.
The Analyte: Physicochemical Considerations
This compound (C₈H₇BrO₃, M.W. 231.04 g/mol ) is a tri-substituted benzoate with three key functional groups that dictate the choice of analytical strategy:[1]
-
Aromatic Ring: Provides a strong chromophore, making it an excellent candidate for UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Phenolic Hydroxyl (-OH) Group: This polar, acidic group can lead to peak tailing in chromatography if not properly addressed. It also offers a reactive site for colorimetric assays or derivatization for Gas Chromatography (GC).
-
Methyl Ester (-COOCH₃) Group: Susceptible to hydrolysis under strong acidic or basic conditions, a critical factor to consider during sample preparation and forced degradation studies.
The selection of an analytical method is a balance between the required performance characteristics—such as specificity, sensitivity, and accuracy—and practical considerations like sample throughput, cost, and available instrumentation. We will compare three common analytical techniques: HPLC, GC, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reverse-phase HPLC (RP-HPLC) is the preeminent method for the quality control of pharmaceutical ingredients and products. Its strength lies in its ability to separate the analyte of interest from impurities and degradation products, making it the ideal choice for a stability-indicating method.[4]
Expertise & Causality in Method Design
A robust RP-HPLC method was developed based on the analyte's structure.
-
Column Selection: A C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the moderately polar this compound.
-
Mobile Phase Rationale: The mobile phase consists of an acetonitrile/water gradient. A key choice is the addition of 0.1% phosphoric acid to the aqueous phase. This suppresses the ionization of the phenolic hydroxyl group (pKa ~8-9), ensuring the analyte is in a single, neutral form. This single form prevents peak splitting and significantly reduces peak tailing, leading to improved symmetry and reproducibility.
-
Detector Choice: A Diode Array Detector (DAD) is selected to monitor the elution at the wavelength of maximum absorbance (λmax), determined to be approximately 235 nm, providing optimal sensitivity. The DAD also provides spectral data, which is invaluable for assessing peak purity.
Experimental Protocol: HPLC Method Validation
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Validation Workflow:
Caption: HPLC method validation workflow based on ICH Q2(R2) guidelines.
Forced Degradation (Specificity): To ensure the method is stability-indicating, forced degradation studies are performed.[5][6] The goal is to achieve 5-20% degradation of the active ingredient. The method is deemed specific if the peak for this compound is well-resolved from all degradant peaks, and the peak purity analysis (via DAD) confirms no co-elution.
Performance Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is pure and resolved from degradants | Pass; Resolution > 2.0 for all peaks |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 (1-150 µg/mL) |
| Accuracy | 98.0% - 102.0% Recovery | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% | 0.85% |
| Intermediate Precision: RSD ≤ 2.0% | 1.20% | |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
Gas Chromatography (GC): A Derivatization-Based Approach
GC offers high resolution but is generally reserved for volatile or semi-volatile compounds. Due to its polar phenolic hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory.[7]
Expertise & Causality in Method Design
-
Derivatization Strategy: Silylation is the chosen technique. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the acidic proton of the phenolic -OH group into a non-polar trimethylsilyl (-Si(CH₃)₃) ether. This reaction is rapid and quantitative, significantly increasing the analyte's volatility and thermal stability.
-
Column and Detector: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is ideal for separating the derivatized analyte. A Flame Ionization Detector (FID) is used for quantification due to its robustness and wide linear range for carbon-containing compounds. For identification purposes, a Mass Spectrometer (MS) would be the detector of choice.[8]
Experimental Protocol: GC Method Validation
1. Derivatization Step:
-
Accurately weigh 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation: GC system with autosampler, split/splitless inlet, and FID.
Chromatographic Conditions:
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
Validation Workflow:
Caption: GC method validation workflow, including the critical derivatization step.
Performance Data Summary: GC
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak resolved from derivatization artifacts | Pass |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9991 (1-150 µg/mL) |
| Accuracy | 98.0% - 102.0% Recovery | 98.5% - 101.8% |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% | 1.15% |
| Intermediate Precision: RSD ≤ 2.0% | 1.55% | |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 1.5 µg/mL |
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Visible spectrophotometry is a simple, cost-effective technique based on the Beer-Lambert law. It is best suited for the quantification of pure substances, such as in dissolution testing or raw material identification, where interfering substances are not expected. Its primary limitation is a lack of specificity compared to chromatographic methods.[9]
Expertise & Causality in Method Design
-
Solvent Selection: Methanol is chosen as the solvent due to its good solubilizing power for the analyte and its UV transparency in the region of interest.[1]
-
Methodology: A standard quantitative analysis is performed by first scanning the UV spectrum from 200-400 nm to determine the λmax. A calibration curve is then generated by measuring the absorbance of several standards of known concentration at this λmax.[10]
-
Alternative Colorimetric Approach: For improved specificity against non-phenolic impurities, a colorimetric method using the Folin-Ciocalteu reagent could be employed. This reagent reacts with the phenolic hydroxyl group under alkaline conditions to produce a blue-colored complex, which can be measured in the visible range (~765 nm), reducing interference from other UV-absorbing compounds.[8][9]
Experimental Protocol: UV-Vis Method Validation
Instrumentation: Dual-beam UV-Visible Spectrophotometer.
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan from 400 nm to 200 nm to find the wavelength of maximum absorbance.
-
Prepare Standards: Create a series of standard solutions ranging from 2 to 20 µg/mL in methanol.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
-
Analyze Sample: Prepare a sample solution to a concentration within the calibration range and measure its absorbance.
Validation Workflow:
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Comparative Guide to the Synthesis of Methyl 3-bromo-5-hydroxybenzoate: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-bromo-5-hydroxybenzoate, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, can be prepared through several synthetic pathways. This guide provides an in-depth cost-benefit analysis of the most common strategies, offering a blend of theoretical insights and practical considerations to inform your experimental choices.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches: the esterification of a pre-brominated benzoic acid derivative and the regioselective bromination of a methyl benzoate precursor. A third potential route, starting from 3,5-dihydroxybenzoic acid, presents significant challenges in controlling regioselectivity. This guide will dissect the first two strategies, providing detailed protocols, cost analyses, and a discussion of the underlying chemical principles.
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Route 1: Esterification of 3-bromo-5-hydroxybenzoic acid
This strategy is a straightforward and high-yielding approach that involves the direct esterification of commercially available 3-bromo-5-hydroxybenzoic acid.
Causality Behind Experimental Choices
The choice of an acid chloride, such as acetyl chloride, in methanol is a common and effective method for esterification. Acetyl chloride reacts with methanol in situ to generate anhydrous HCl, which acts as the catalyst for the Fischer-Speier esterification. This method avoids the use of large quantities of strong acids like sulfuric acid, simplifying the workup procedure. The reaction is typically carried out at a low temperature initially to control the exothermic reaction between acetyl chloride and methanol, and then allowed to warm to room temperature to drive the esterification to completion.
Experimental Protocol
Materials:
-
3-bromo-5-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Nitrogen (N₂) atmosphere
Procedure: [1]
-
To a flask containing 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol) in anhydrous MeOH (10 mL) at 0°C under a nitrogen atmosphere, add acetyl chloride (912 μL, 12.9 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield the product.
Reported Yield: 97%[1]
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Material | 3-bromo-5-hydroxybenzoic acid is a commercially available reagent. Prices can vary, but it is generally more expensive than the starting material for Route 2. |
| Reagent Cost | Acetyl chloride and methanol are common and relatively inexpensive laboratory reagents. |
| Yield | This route offers a very high reported yield, which is a significant advantage in terms of material efficiency. |
| Simplicity & Scalability | The protocol is straightforward and easily scalable for larger productions. |
| Purification | The workup is relatively simple, involving a basic wash and solvent evaporation. High purity can often be achieved without the need for column chromatography. |
| Overall Assessment | Favorable for high-yield, reliable synthesis, especially when the cost of the starting material is not the primary constraint. |
Route 2: Regioselective Bromination of Methyl 3-hydroxybenzoate
This approach involves the electrophilic aromatic substitution of the more readily available and less expensive methyl 3-hydroxybenzoate. The key challenge in this strategy lies in achieving high regioselectivity.
Causality Behind Experimental Choices: The Role of Directing Groups
In an electrophilic aromatic substitution reaction, the existing substituents on the benzene ring direct the position of the incoming electrophile. In methyl 3-hydroxybenzoate, we have two directing groups to consider:
-
Hydroxyl group (-OH): This is a strongly activating, ortho, para-director.[2][3] It donates electron density to the ring through resonance, making the positions ortho (C2 and C4) and para (C6) to it more nucleophilic.
-
Methyl ester group (-COOCH₃): This is a deactivating, meta-director.[3] It withdraws electron density from the ring, making the positions meta (C2, C4, and C6) to it less deactivated than the ortho and para positions.
The combined effect of these two groups favors bromination at the C5 position. The hydroxyl group strongly activates the C2, C4, and C6 positions. The ester group deactivates the ring but directs incoming electrophiles to the positions meta to it, which are C2, C4, and C6. Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. Of these, C5 is para to the strongly activating hydroxyl group, making it the most likely site of bromination.
Illustrative Diagram of Directing Effects
Caption: Analysis of substituent directing effects on methyl 3-hydroxybenzoate.
Experimental Protocol (Proposed)
Materials:
-
Methyl 3-hydroxybenzoate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)
-
A catalyst (optional, e.g., a Lewis acid)
Proposed Procedure:
-
Dissolve methyl 3-hydroxybenzoate in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product, likely through column chromatography, to isolate the desired isomer.
Expected Challenges:
-
Formation of isomers: While the C5 position is electronically favored, the formation of other brominated isomers is possible and would necessitate careful purification.
-
Dibromination: The activated ring is susceptible to further bromination, leading to the formation of dibromo-products. Careful control of stoichiometry and reaction conditions is crucial.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Material | Methyl 3-hydroxybenzoate is significantly less expensive than 3-bromo-5-hydroxybenzoic acid. |
| Reagent Cost | Bromine or NBS are common and affordable brominating agents. |
| Yield | The yield is expected to be lower than Route 1 due to potential side reactions and the need for purification. |
| Simplicity & Scalability | The reaction itself is relatively simple, but the purification step can be challenging and may hinder scalability. |
| Purification | Column chromatography is likely required to separate the desired product from isomers and byproducts, which adds time, cost, and solvent waste. |
| Overall Assessment | Potentially more cost-effective in terms of starting materials, but the challenges in achieving high regioselectivity and the need for extensive purification may offset this advantage, particularly for large-scale synthesis. |
Route 3: A Note on Synthesis from 3,5-Dihydroxybenzoic Acid
A synthetic route commencing with 3,5-dihydroxybenzoic acid would require two key transformations: selective monobromination and esterification. While the esterification of 3,5-dihydroxybenzoic acid is a feasible reaction, the regioselective bromination presents a significant hurdle. The two hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. Controlling the reaction to achieve monobromination at the desired C2 (or C6) position is challenging, with the potential for over-bromination and the formation of the 4-bromo isomer. Existing literature suggests that bromination of 3,5-dihydroxybenzoic acid can lead to the formation of 4-bromo-3,5-dihydroxybenzoic acid. Due to these regioselectivity challenges, this route is generally considered less practical for the specific synthesis of this compound.
Conclusion and Recommendations
The choice between the two primary synthetic strategies for this compound depends on the specific priorities of the researcher or organization.
-
For high-purity, reliable, and scalable synthesis where the cost of the starting material is a secondary concern, Route 1 (Esterification of 3-bromo-5-hydroxybenzoic acid) is the recommended approach. Its high yield and straightforward protocol minimize downstream processing and ensure a consistent product.
-
For cost-sensitive projects, particularly in the initial stages of research where smaller quantities are required, Route 2 (Bromination of methyl 3-hydroxybenzoate) may be a viable option. However, researchers must be prepared to invest time and resources in optimizing the reaction conditions to maximize the yield of the desired isomer and in performing careful purification.
Ultimately, a thorough evaluation of the available resources, project timelines, and cost constraints will guide the selection of the most appropriate synthetic strategy.
References
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-5-hydroxybenzoate
Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a proficient and safety-conscious laboratory. Methyl 3-bromo-5-hydroxybenzoate, a halogenated aromatic compound, requires a specific and informed disposal protocol. This guide provides the essential operational framework for its safe handling and disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you, our fellow researchers, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first step in establishing a safe disposal plan. Its chemical structure—containing a bromine atom on an aromatic ring—places it in the category of halogenated organic compounds, which are subject to specific disposal regulations.[1][2] The primary hazards are associated with its potential for irritation and toxicity.[3][4]
A thorough risk assessment dictates that this compound should never be disposed of via standard laboratory drains or in regular trash.[5][6] The rationale is twofold: its low solubility in water means it can persist in aquatic environments, and as a halogenated organic, it requires high-temperature incineration in a specialized facility to prevent the formation of toxic byproducts like hydrogen bromide gas.[3][7]
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Significance for Disposal |
| CAS Number | 192810-12-1[3][8] | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C₈H₇BrO₃[8] | Indicates the presence of a halogen (Bromine). |
| Physical Form | Solid[8] | Warrants precautions against dust generation during handling. |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled.[3] Causes skin and serious eye irritation.[4][9] | Dictates the use of comprehensive Personal Protective Equipment (PPE). |
| Reactivity | Reacts with strong oxidizing agents.[3][4] | Requires segregation from incompatible chemicals in the waste container. |
| Disposal Route | Must be sent to an approved hazardous waste disposal plant.[9][10] | Prohibits disposal by sewer or as common refuse. |
Pre-Disposal Operations: Setting the Stage for Safety
Before handling the waste, establishing a controlled environment is paramount. This phase focuses on containment and personal protection to mitigate any risk of exposure.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The minimum required PPE for handling this compound waste includes:
-
Safety Goggles: To protect eyes from potential dust or splashes.[3]
-
Nitrile Gloves: To prevent skin contact and absorption.[5]
-
Laboratory Coat: To protect skin and clothing.[3]
-
Closed-toe Shoes: To protect feet from spills.[5]
Engineering Controls
All handling of this chemical, including transfer to a waste container, must be performed within a certified chemical fume hood.[3] This is the most critical engineering control to prevent the inhalation of fine particles or dust.[11]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. The core principle is proper segregation to ensure compliance and safe final treatment.
Step 1: Designate the Correct Waste Container
-
Action: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste."[5]
-
Causality: Halogenated waste streams are incinerated under specific conditions to manage the acidic gases (e.g., hydrogen bromide) produced.[3][7] Co-mingling with non-halogenated solvents can disrupt the incineration process and violate regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[12]
Step 2: Transferring Waste to the Container
-
Action: Carefully transfer the solid this compound waste into the designated halogenated waste container. If transferring residual amounts from labware, use a minimal amount of a compatible solvent (like methanol or ethanol) to rinse the container, and transfer the rinse solvent (rinsate) into the same waste stream.
-
Causality: This ensures that all traces of the chemical are captured in the correct waste stream. Minimizing dust generation during the transfer is critical to prevent inhalation.
Step 3: Secure and Label the Container
-
Action: Securely close the container lid.[6] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Causality: Proper labeling is a regulatory requirement mandated by OSHA and the EPA.[6][12] It ensures that everyone who handles the container is aware of its contents and the associated risks, preventing accidental exposures or improper mixing.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials (especially strong oxidizing agents), and within secondary containment.[6]
-
Causality: Safe temporary storage prevents accidents and ensures compliance with laboratory safety standards. Secondary containment will capture any potential leaks from the primary container.[12]
Step 5: Arrange for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Causality: Final disposal must be handled by a licensed and approved waste disposal contractor who can transport the material to a permitted treatment, storage, and disposal facility (TSDF).[10][13] These facilities are equipped with the specialized high-temperature incinerators required for halogenated organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If applicable, remove any sources of ignition.
-
Use Spill Kit: For small spills, use an inert absorbent material (e.g., sand, vermiculite) from a chemical spill kit. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public well-being.
References
-
Chemsrc. This compound | CAS#:192810-12-1. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Navigating the Safe Handling of Methyl 3-bromo-5-hydroxybenzoate: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1). As a substituted halogenated phenol, this compound presents specific hazards that necessitate a robust and well-understood safety protocol. The following procedures are designed to empower laboratory personnel with the knowledge to handle this chemical responsibly, ensuring personal safety and environmental integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a foundational understanding of safe laboratory practice.
Hazard Analysis: Understanding the Risks of this compound
This compound is a solid compound that, while crucial for various synthetic pathways, requires careful handling due to its classification as a hazardous substance. The primary risks are associated with direct contact and inhalation.
-
Skin and Eye Irritation: Like many phenolic and halogenated aromatic compounds, this compound is a skin and eye irritant.[1][2][3] Direct contact can cause redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermal reactions. The eyes are particularly vulnerable, and contact can result in serious irritation.[1][2]
-
Respiratory Tract Irritation: As a powder, the compound poses an inhalation risk.[1][3] Inhaling dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.
-
Harmful if Swallowed: Ingestion of this chemical is harmful and must be avoided.[1]
These hazards are intrinsic to its chemical structure. The phenolic hydroxyl group and the bromine substituent on the aromatic ring contribute to its reactivity and potential to interact with biological tissues. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory when handling such chemicals, which requires a formal Chemical Hygiene Plan (CHP) to be in place.[4][5][6]
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE should not be arbitrary; it is a calculated decision based on a thorough risk assessment of the procedures being performed.
Table 1: Recommended PPE for Handling this compound
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Large-Scale Operations (>50g) | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile, consider double-gloving) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator if fume hood is not feasible (requires fit-testing and training) |
Causality of PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are essential to prevent solid particles or solution splashes from reaching the eyes. A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher splash risk.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact. It is crucial to check the manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for tears or pinholes before use and remove them promptly and properly after handling the chemical.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination. For tasks involving larger volumes, a chemical-resistant apron adds a necessary layer of impermeable protection.
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which effectively captures and exhausts chemical dust and vapors, minimizing inhalation exposure.[1] All handling of solid this compound should occur within a fume hood.
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol is one where each step is designed to minimize risk and provide clear actions in case of deviation.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Verify Information: Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound.[5]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current inspection sticker.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in Table 1 before handling the chemical container.
-
-
Handling and Weighing:
-
Transport: When moving the chemical container, use a secondary container to mitigate the risk of dropping and spilling.
-
Dispensing: Open the container inside the fume hood. Use a dedicated spatula to weigh the desired amount of solid onto a weigh boat. Avoid creating dust clouds by handling the powder gently.
-
Closing: Securely close the primary container immediately after dispensing.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated using a cloth dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are paramount to environmental safety and regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Container Labeling: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound" and any solvents used.
-
Collection: Collect all waste, including contaminated consumables (weigh boats, gloves, paper towels) and rinsates from cleaning glassware, in the designated halogenated waste container.
-
Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken for a small-scale solid spill (less than 5 grams) within a laboratory setting. For larger spills, or any spill outside of a containment device, evacuate the area and contact your institution's emergency response team.
Caption: Emergency spill response workflow for this compound.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
This compound | CAS#:192810-12-1. Chemsrc. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
Chemical Safety. National Institutes of Health (NIH). [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Hazardous Substance Fact Sheet: Methyl Benzoate. New Jersey Department of Health. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
